5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511493. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-56-2, 35523-67-2 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: Core Properties and Applications
An In-depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (CAS No: 2503-56-2). This heterocyclic compound, built upon the versatile[1][2][3]triazolo[1,5-a]pyrimidine scaffold, is a pivotal intermediate in the development of a wide array of biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its chemical behavior, established protocols for its synthesis and analysis, and a discussion of its significance in modern chemical research.
Introduction: The Significance of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets, often acting as biomimetic inhibitors.[4] 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, also known by synonyms such as HmtpO, is a key derivative of this family.[1] Its unique arrangement of nitrogen atoms and a reactive hydroxyl group makes it a versatile building block for synthesizing compounds with potential therapeutic applications, including antimalarial, antiviral, anti-inflammatory, and anticancer agents.[1][2][5] This guide delves into the core scientific principles governing its properties and utility.
Chemical Identity and Structural Elucidation
The compound is systematically identified by its CAS Registry Number, 2503-56-2.[6] Its molecular formula is C₆H₆N₄O, corresponding to a molecular weight of approximately 150.14 g/mol .[1][2][6]
Nomenclature and Synonyms
-
CAS Index Name: 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one[1]
-
Common Synonyms: 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, Methyl hydroxytriazaindolizine, HmtpO[1][6]
Tautomerism: The Keto-Enol Equilibrium
A critical feature of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is its existence in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. The IUPAC name reflects the "-ol" form, while the CAS registry name points to the "-one" form, which is often favored in the solid state. This equilibrium is crucial as different tautomers can exhibit distinct biological activities and binding modes with protein targets.[7]
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation.
| Property | Value | Source(s) |
| CAS Number | 2503-56-2 | [1][2][6] |
| Molecular Formula | C₆H₆N₄O | [1][2][6] |
| Molecular Weight | 150.14 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 226 °C to 283 °C | [2][5] |
| Solubility | Insoluble in cold water | [2] |
| pKa (Predicted) | 1.14 ± 0.53 | [2] |
| Storage | 2-8°C | [2][5] |
Note on Melting Point: The observed range in melting point values likely stems from differences in the purity of the analyzed samples or variations in experimental methodology. Researchers should consider this variability when characterizing synthesized material.
Synthesis and Experimental Protocols
The most established and widely employed synthetic route for this class of compounds is a cyclocondensation reaction.[1]
Classical Synthesis: Cyclocondensation
The primary synthesis involves the reaction of 3-amino-1,2,4-triazole with an appropriate 1,3-dicarbonyl compound, in this case, ethyl acetoacetate.[1][2] The reaction is typically conducted in an acidic medium, which catalyzes the cyclization to form the fused heterocyclic ring system.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis will yield a product with the physicochemical properties outlined in Section 3, which can be confirmed by standard analytical methods (Section 6).
-
Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole and a molar equivalent of ethyl acetoacetate.
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating. The acid serves as both the solvent and the catalyst for the reaction.
-
Reaction: Heat the mixture to reflux and maintain this temperature for approximately 4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold water or an appropriate solvent to remove residual acetic acid and unreacted starting materials.
-
Drying & Characterization: Dry the purified product under a vacuum. Characterize the final compound by measuring its melting point and using spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.
Applications in Research and Development
The utility of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol stems from its role as a versatile chemical intermediate.
-
Pharmaceutical Development: It is a crucial precursor for a variety of therapeutic agents. It has been used in the synthesis of dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum.[2] It also serves as an intermediate for the drug zolazepam and is explored in the design of anti-inflammatory and anti-cancer drugs.[2][5] Furthermore, the scaffold has been investigated for its ability to bind to RNA structures involved in HIV replication.[1]
-
Agrochemicals: The compound has been investigated for its role in agrochemicals, particularly as a plant growth regulator, with the potential to improve crop yields and resilience.[5]
-
Research & Analytical Chemistry: It is widely used as a reference standard for the development and validation of analytical methods, including HPLC, GC, and MS, ensuring the accuracy of chemical analyses.[3][5]
Standard Analytical Workflow
As an analytical standard, its purity and identity must be verifiable. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
Representative HPLC Protocol
-
Standard Preparation: Accurately weigh a sample of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific method.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a standard choice.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standard solution into the HPLC system. The retention time and peak purity are used to identify and quantify the compound in unknown samples.
-
Method Validation: The method should be validated for linearity, accuracy, and precision as per standard laboratory guidelines.
Safety and Handling
Proper handling is essential for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[2]
-
Recommended Precautions:
-
Wear suitable protective clothing, including a lab coat and gloves.[2]
-
Use appropriate eye and face protection, such as safety glasses or goggles.[2]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Conclusion
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound of significant scientific interest. Its well-defined chemical properties, straightforward synthesis, and structural versatility make it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its basic properties, as detailed in this guide, is the foundation for its effective application in developing novel and impactful chemical entities.
References
- 1. Buy 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol CAS 2503-56-2
An In-Depth Technical Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, also widely known as Azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and uricosuric properties. It belongs to the triazolopyrimidine class of compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols for its evaluation.
Physicochemical Properties
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 2503-56-2 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Melting Point | 280-283 °C[1] |
| Solubility | Insoluble in cold water.[1] |
| Appearance | White to Almost white powder to crystal[2] |
Synthesis
The synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is typically achieved through a cyclocondensation reaction between 3-amino-1,2,4-triazole and a β-keto ester, such as ethyl acetoacetate. This reaction is a well-established method for the formation of the triazolo[1,5-a]pyrimidine ring system.
Experimental Protocol: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Objective: To synthesize 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol via cyclocondensation.
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-1,2,4-triazole in a minimal amount of glacial acetic acid.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Mechanism of Action
Azapropazone exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as an inhibitor of cyclooxygenase (COX) enzymes.
-
COX Inhibition: It inhibits both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Azapropazone shows a preference for inhibiting COX-2 over COX-1.[3]
-
Uricosuric Effect: Azapropazone increases the excretion of uric acid in the urine, making it beneficial for the treatment of gout.[3]
-
Antioxidant Properties: It exhibits antioxidant activity by scavenging free radicals, which can contribute to its anti-inflammatory effects.[3]
-
Immune Modulation: Azapropazone can modulate the function of immune cells, such as leukocytes, further contributing to its anti-inflammatory profile.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Quantitative Data
In Vitro Efficacy
| Target | IC₅₀ (µM) |
| COX-1 | ~10 |
| COX-2 | ~2.4 |
Note: IC₅₀ values are estimated and may vary depending on the assay conditions.
Pharmacokinetics in Humans
| Parameter | Value |
| Biological Half-life (t½) | 13.6 - 20 hours[3][4] |
| Apparent Volume of Distribution (Vd) | 11.9 ± 3.5 L[3] |
| Total Clearance (CL) | 10.1 ± 2.1 mL/min[3] |
| Oral Bioavailability | 83 ± 19%[3] |
| Protein Binding | 99.52 - 99.67%[3] |
Acute Toxicity
| Species | Route | LD₅₀ |
| Rat | Oral | 1800 mg/kg |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC₅₀ value of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (test compound)
-
Reference COX inhibitors (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a microplate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Quantify the amount of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (test compound)
-
Indomethacin (reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), reference (indomethacin), and test groups (different doses of the test compound).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally to the respective groups.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Uricosuric Activity: Potassium Oxonate-Induced Hyperuricemia in Rats
Objective: To assess the uricosuric activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
Wistar rats (200-250 g)
-
Potassium oxonate
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (test compound)
-
Allopurinol (reference drug)
-
Metabolic cages
-
Kits for measuring uric acid and creatinine in serum and urine
Procedure:
-
House the rats in metabolic cages for acclimatization and collection of 24-hour baseline urine samples.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to the rats (except for the normal control group) 1 hour before the administration of the test compounds.
-
Divide the hyperuricemic rats into groups: hyperuricemic control, reference (allopurinol), and test groups (different doses of the test compound).
-
Administer the vehicle, reference drug, or test compound orally to the respective groups.
-
Collect urine samples over a 24-hour period.
-
At the end of the experiment, collect blood samples via cardiac puncture under anesthesia.
-
Measure the concentrations of uric acid and creatinine in both serum and urine samples using commercially available kits.
-
Calculate the fractional excretion of uric acid (FEUA) using the following formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100
Experimental Workflows and Logical Relationships
Drug Discovery and Development Workflow
Caption: A generalized workflow for the preclinical development of a drug candidate.
Logical Relationship for Uricosuric Activity
Caption: Logical flow of the uricosuric effect leading to therapeutic benefit.
References
- 1. Mechanism of the uricosuric action of the anti-inflammatory drug E3040 used to treat inflammatory bowel disease I: study using a rat model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
The Genesis and Evolution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and key scientific developments of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a core heterocyclic scaffold that has given rise to a multitude of biologically active compounds. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the diverse mechanisms of action that have been elucidated for its derivatives, positioning it as a significant pharmacophore in modern drug discovery.
Discovery and Historical Context
The journey of the[1][2][3]triazolo[1,5-a]pyrimidine ring system began in the early 20th century. The seminal work by C. Bülow and K. Haas, published in 1909 in Berichte der Deutschen Chemischen Gesellschaft, first described the synthesis of this class of heterocyclic compounds.[1][2] Their pioneering research laid the foundational chemistry for what would become a highly versatile and pharmacologically important scaffold.
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a key derivative of this class, is synthesized through the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate. This reaction provides a straightforward and efficient route to the core structure, which has since been extensively modified to explore a wide range of biological activities. The compound exists in tautomeric equilibrium with its 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one form.
Physicochemical Properties
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a white, crystalline solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄O | |
| Molecular Weight | 150.14 g/mol | |
| Melting Point | 280-283 °C | |
| Appearance | White solid | |
| Solubility | Insoluble in cold water |
Experimental Protocols
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
The most common and well-established method for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is the cyclocondensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Detailed Protocol:
A mixture of 3-amino-1,2,4-triazole (0.20 mol), ethyl acetoacetate (0.24 mol), and glacial acetic acid (300 mL) is heated to reflux for several hours (typically 4-30 hours). The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is filtered, washed with a suitable solvent (e.g., water, dichloromethane), and can be further purified by recrystallization from a solvent such as ethanol to afford the desired product as a pale yellow or white solid.
Characterization Data (Compiled from various sources):
-
Melting Point: 280-283 °C
-
Mass Spectrometry (MS): m/z 151 [M+H]⁺
-
Infrared (IR) (KBr, cm⁻¹): Peaks corresponding to N-H, C=O, C=N, and C=C stretching vibrations.
-
¹H-NMR (DMSO-d₆, δ ppm): Signals corresponding to the methyl group, the pyrimidine ring proton, and the triazole ring proton.
Biological Activities and Quantitative Data
Derivatives of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol have demonstrated a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported for various derivatives.
Anticancer Activity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 19 (a 2,7-disubstituted derivative) | Bel-7402 | 12.3 | [4] |
| Compound 19 (a 2,7-disubstituted derivative) | HT-1080 | 6.1 | [4] |
| Compound 23 (a 2,7-disubstituted derivative) | Bel-7402 | 15.0 | [1] |
| Compound 23 (a 2,7-disubstituted derivative) | HT-1080 | 7.8 | [1] |
| cis-trans-[PtCl₂(OH)₂(NH₃)(HmtpO)] | HL-60 | 6.4 | [2] |
| 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | MCF-7 | 3.91 | [5] |
| Tubulin polymerization inhibitor derivative | HCT-116 | 0.53 | [5] |
| CDK2 inhibitor derivative | - | 0.12 | [5] |
Antimicrobial and Antileishmanial Activity
| Compound/Derivative | Organism/Target | MIC/IC₅₀ (µM) | Reference |
| Essramycin (natural product) | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 µg/mL | [6] |
| 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid | M. tuberculosis H37RV | 92% inhibition at 6.25 µg/mL | [6] |
| Hydrazide derivatives (IIIa, IIIb) | Gram-positive & Gram-negative bacteria | MIC as low as 2 µg/mL | [6] |
| --INVALID-LINK--₂·H₂O (1) | L. infantum | 20.0 | [7] |
| {--INVALID-LINK--₂·2HmtpO}n (2) | L. infantum | 24.4 | [7] |
| --INVALID-LINK--₂·H₂O (1) | L. braziliensis | 22.1 | [7] |
| {--INVALID-LINK--₂·2H₂O}n (3) | L. braziliensis | 23.5 | [7] |
Mechanisms of Action and Signaling Pathways
The versatility of the 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold is evident in the diverse mechanisms of action exhibited by its derivatives.
Inhibition of ERK Signaling Pathway in Gastric Cancer
Certain indole derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been shown to exert their anticancer effects by suppressing the ERK signaling pathway. This leads to decreased phosphorylation of key downstream effectors, ultimately inducing apoptosis and cell cycle arrest.
Figure 2: Inhibition of the ERK signaling pathway by[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives.
Dual Inhibition of Bacterial DNA Gyrase and DHFR
Novel derivatives have been designed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival. This dual-targeting approach can be effective against drug-resistant bacterial strains.
Figure 3: Dual inhibition of DNA gyrase and DHFR by[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
Conclusion
From its initial discovery over a century ago, the 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an area of active research. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the potential of this versatile heterocyclic system. Further investigation into the specific activities of the parent compound and the continued exploration of novel derivatives are likely to yield new and effective treatments for a range of diseases.
References
- 1. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platinum(IV) coordination compounds containing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one as nonleaving ligand. Molecular and cytotoxicity in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its chemical identity, synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis are provided, along with a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Identity and Nomenclature
The compound 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol exists in tautomeric equilibrium with its keto form. The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one .
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one |
| CAS Number | 2503-56-2 |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=CN2 |
| InChI | InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) |
| InChIKey | INVVMIXYILXINW-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 280-283 °C | [4] |
| Solubility | Insoluble in cold water | [4] |
Synthesis
The primary and most established method for the synthesis of 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound. The most common classical method involves the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate.
General Synthesis Workflow
The synthesis can be visualized as a two-step logical process: the preparation of the key intermediate, 3-amino-1,2,4-triazole, followed by its cyclocondensation with ethyl acetoacetate to form the final product.
Caption: General workflow for the synthesis of 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one.
Experimental Protocols
This protocol is adapted from established literature procedures.
Materials:
-
Aminoguanidine bicarbonate
-
98-100% Formic acid
-
95% Ethanol
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.
-
Heat the foaming mixture cautiously with gentle rotation until gas evolution ceases and the entire mass dissolves.
-
Maintain the resulting solution of aminoguanidine formate at a temperature of 120°C for 5 hours.
-
After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.
-
Filter the solution while hot.
-
Evaporate the ethanol solution to dryness on a steam bath and dry the resulting solid in an oven at 100°C to yield 3-amino-1,2,4-triazole.
This protocol outlines the cyclocondensation step.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Acetic acid
Procedure:
-
A mixture of 3-amino-1,2,4-triazole (0.20 mol), ethyl acetoacetate (0.24 mol), and acetic acid (300 mL) is heated to reflux for 30 hours.[5]
-
After the reaction is complete, the mixture is concentrated and filtered to yield the crude product.[5]
-
The crude solid can be further purified by recrystallization from a suitable solvent like ethanol.
Alternative Synthesis Conditions:
Biological Activities and Potential Applications
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antimicrobial, antiviral, and anticancer properties.[6]
While specific quantitative biological data for 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is limited in the public domain, research on its derivatives and the core scaffold suggests several potential therapeutic applications.
Table 3: Reported Biological Activities of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
| Biological Activity | Target/Mechanism of Action (if known) | Reference |
| Anticancer | Inhibition of tubulin polymerization | [7] |
| Antiviral | Inhibition of influenza polymerase PA-PB1 interaction | [2] |
| Antimicrobial | Inhibition of DNA Gyrase | [8] |
| Anticonvulsant | Positive modulators of GABA A1 receptor | [9] |
It is important to note that the data in Table 3 pertains to derivatives of the core structure and not necessarily to 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one itself. Further research is required to fully elucidate the biological profile of this specific compound.
Potential Signaling Pathway Interactions
Based on the activities of its derivatives, it can be hypothesized that 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one could potentially interact with various cellular signaling pathways. For instance, the anticancer activity of related compounds through tubulin inhibition suggests a potential impact on microtubule dynamics and cell cycle progression.
Caption: Hypothesized mechanism of action based on the activity of related compounds.
Conclusion
5-Methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one is a readily synthesizable compound belonging to a class of heterocycles with demonstrated and diverse biological activities. While specific biological data for this parent compound is not extensively available, its structural similarity to other active triazolopyrimidines makes it an attractive scaffold for further investigation in drug discovery programs. The synthetic protocols and information compiled in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully characterize its biological activity profile and elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [smolecule.com]
- 7. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Overview: Molecular Weight of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Immediate Release
This technical data sheet provides a concise summary of the molecular weight and related properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Core Molecular Data
The fundamental physicochemical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol have been determined and are presented below. The molecular weight is a critical parameter for a wide range of experimental and theoretical applications, including analytical standard preparation, reaction stoichiometry, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C6H6N4O | [1][2][3] |
| Molecular Weight | 150.14 g/mol | [1][2][3] |
| CAS Number | 2503-56-2 | [1][2] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is a derived property based on its molecular formula and the atomic weights of its constituent elements.
Theoretical Calculation:
The molecular weight of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol was calculated using its molecular formula, C6H6N4O. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight: 150.141 u (or g/mol )
This calculated value is consistent with the published molecular weight for this compound.[1][2][3]
Experimental Verification:
While the theoretical molecular weight is a standard and reliable value, it is commonly confirmed experimentally using techniques such as mass spectrometry. In a typical workflow, the compound would be ionized and its mass-to-charge ratio (m/z) measured. This provides an experimental mass that can be compared to the theoretical value to confirm the compound's identity and purity.
Visualization of a Generic Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a chemical compound, including the verification of its molecular weight.
This document provides the essential molecular weight information for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. For further details on its synthesis, reactivity, and potential applications, please refer to the scientific literature.[1]
References
A Comprehensive Technical Guide to the Physical Properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a notable heterocyclic compound, is a subject of increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural similarity to purine nucleobases has made it a valuable scaffold in the synthesis of various biologically active molecules.[1][2] This technical guide provides an in-depth overview of the core physical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, complete with experimental methodologies and graphical representations of its synthesis and relevant biological pathways.
Core Physical and Chemical Properties
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, with the CAS Registry Number 2503-56-2, is a white to almost white crystalline powder.[3] It is characterized by the molecular formula C₆H₆N₄O and a molar mass of approximately 150.14 g/mol .[4][5]
Quantitative Physical Data
A summary of the key physical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O | [4][5] |
| Molar Mass | 150.14 g/mol | [4][5] |
| Melting Point | 280-283 °C (lit.)[4], 226 °C[3], 282.0-288.0 °C[6] | Multiple |
| Boiling Point | 271.66 °C (rough estimate) | [4] |
| Density | 1.3471 (rough estimate) | [4] |
| Solubility | Insoluble in cold water | [4] |
| pKa | 1.14 ± 0.53 (Predicted) | [4] |
| Refractive Index | 1.6700 (estimate) | [4] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol are not extensively available in the public domain. However, based on standard laboratory practices for compounds of this nature, the following methodologies are typically employed.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a capillary melting point apparatus would be utilized.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.
Methodology:
-
Approximately 10-20 mg of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is placed in a test tube.
-
A small volume (e.g., 1 mL) of the solvent (e.g., cold water, hot water, ethanol, DMSO) is added.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The solution is visually inspected for the dissolution of the solid. If the solid dissolves, it is deemed soluble.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For triazolopyrimidine derivatives, potentiometric or spectrophotometric titration methods are commonly used.
Potentiometric Titration Methodology:
-
A standard solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is prepared in a suitable solvent mixture (e.g., ethanol-water).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.
Spectral Data
The structural identity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is confirmed through various spectroscopic techniques. The NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).[5]
Synthesis Workflow
The synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-keto ester, such as ethyl acetoacetate. This reaction is a cornerstone in the formation of the triazolopyrimidine scaffold.
Caption: General Synthesis Workflow.
Biological Activity and Signaling Pathway
Derivatives of the[2][3][4]triazolo[1,5-a]pyrimidine scaffold have demonstrated a wide array of biological activities, including anticancer properties.[7] One of the key mechanisms of action for some of these derivatives is the suppression of the Extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in cancer.
The ERK pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Caption: ERK Signaling Pathway Inhibition.
Furthermore, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, also known as HmtpO, and its metal complexes have shown promising antileishmanial activity.[1][2] The proposed mechanism involves the disruption of the energy metabolism of the Leishmania parasite, leading to cell death.[1][2]
Conclusion
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a compound with well-defined core physical properties and significant potential in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this versatile molecule. Further research into its specific biological mechanisms and the development of detailed, standardized experimental protocols will undoubtedly accelerate its journey from the laboratory to clinical applications.
References
- 1. Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 6. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Request for Quote [thermofisher.com]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: A Versatile Scaffold Precursor
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a foundational molecule for the synthesis of a variety of substituted triazolopyrimidines. The triazolopyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing these compounds to interact with a range of biological targets. Research has shown that derivatives of this core structure possess antimicrobial, anticancer, and antimalarial properties.
Biological Activities of Key Derivatives
The primary biological significance of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol lies in its role as a precursor to potent inhibitors of various enzymes. The most notable of these is the development of inhibitors against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.
Table 1: Summary of Biological Activities of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol Derivatives
| Derivative Name | Target Organism/Cell Line | Biological Activity | Quantitative Data (IC₅₀/MIC) |
| (5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)naphthalen-2-yl-amine (DSM1) | Plasmodium falciparum | Inhibition of dihydroorotate dehydrogenase (PfDHODH) | IC₅₀ = 0.047 µM |
| N-anilino-2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-amine derivatives | Bel-7402 (Human hepatoma cell line) | Antiproliferative | IC₅₀ values as low as 12.3 µM for some derivatives |
| N-anilino-2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-amine derivatives | HT-1080 (Human fibrosarcoma cell line) | Antiproliferative | IC₅₀ values as low as 6.1 µM for some derivatives |
| Various[1][2][3]triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Antibacterial (DNA Gyrase inhibition) | MIC values ranging from 0.25 to 2.0 µg/mL for some derivatives |
Experimental Protocols
While specific experimental protocols for the preliminary biological screening of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol are not detailed in the available literature, the following represents a generalized protocol for assessing the antiproliferative activity of such a compound, based on methodologies used for its derivatives.
Representative Protocol: In Vitro Antiproliferative MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (5-Methyl-triazolo[1,5-a]pyrimidin-7-ol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Visualizations
Synthetic Pathway
The following diagram illustrates the role of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a key intermediate in the synthesis of a biologically active derivative.
Caption: Synthesis of a PfDHODH inhibitor from 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Experimental Workflow
The diagram below outlines a typical workflow for the preliminary biological screening of a compound for antiproliferative activity.
References
An In-depth Technical Guide on 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Purine Analog Bioisostere
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a versatile bioisostere of the endogenous purine ring system.[4][5] This structural mimicry allows TP-based compounds to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[5] 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a foundational structure within this class, serving as a key intermediate and a pharmacophore for developing potent and selective therapeutic agents.[6] This guide provides a comprehensive technical overview of its bioisosteric nature, mechanisms of action, quantitative biological data from its derivatives, detailed experimental protocols, and its broad therapeutic potential.
The Bioisosteric Relationship to Purines
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine heterocycle, meaning it has the same number of valence electrons.[5] This similarity allows it to function as a purine surrogate, effectively mimicking the natural structure in biological systems.[4][7] This relationship is the basis for its ability to compete with endogenous purines like adenine (a component of ATP) for binding sites on enzymes.[5] The key structural and electronic similarities enable its broad-spectrum activity across numerous target classes.
Caption: Bioisosteric relationship between the purine and triazolopyrimidine cores.
Mechanisms of Action
The versatility of the triazolopyrimidine scaffold has led to the development of inhibitors for multiple, distinct biological pathways. The primary mechanisms involve competitive inhibition at ATP-binding sites and disruption of protein-protein interactions.
Protein Kinase Inhibition
A predominant mechanism of action for triazolopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling.[8][9] Due to their structural similarity to purines, these compounds act as ATP-competitive inhibitors, blocking the kinase from transferring a phosphate group to its substrate.[9] This has been successfully applied to develop compounds targeting a range of kinases involved in cancer cell proliferation and survival.
Key Kinase Targets:
-
EGFR, VEGFR2, HER-2: Inhibition of these receptor tyrosine kinases is crucial for blocking angiogenesis and tumor growth.[1][10]
-
CDKs (Cyclin-Dependent Kinases): As crucial regulators of the cell cycle, CDK inhibition can induce cell cycle arrest and apoptosis in cancer cells.[1][5]
-
FAK, TrkA: These kinases are involved in cell adhesion, migration, and survival pathways.[1]
TGF-β Pathway Inhibition
Certain triazolopyrimidine compounds have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[11] In advanced cancers, TGF-β signaling promotes tumor progression, angiogenesis, and immune evasion.[12] Inhibitors target the kinase activity of the TGF-β type I receptor (TβRI), preventing the phosphorylation of downstream SMAD proteins. This action blocks the signal transduction cascade that would otherwise promote a pro-metastatic cellular environment.[13]
Caption: Inhibition of the TGF-β signaling pathway by a triazolopyrimidine analog.
Other Notable Mechanisms
-
Antimalarial Activity: Derivatives act as potent and selective inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine biosynthesis in the parasite.[14]
-
Antiviral Activity: The scaffold has been used to develop inhibitors of the influenza virus RNA polymerase by disrupting the PA–PB1 subunit interaction.[3][15]
-
P-glycoprotein (P-gp) Inhibition: Certain derivatives can inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer chemotherapy.[16]
Quantitative Biological Data
Data presented is for various derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, highlighting the core's potential.
Table 1: In Vitro Kinase and Enzyme Inhibition Profile
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Derivative 13c | EGFR | 0.087 | [10] |
| Derivative 13c | HER-2 | 0.078 | [10] |
| Derivative 12b | EGFR | 2.19 | [1] |
| Derivative 12b | VEGFR2 | 2.95 | [1] |
| Derivative 12b | TrKA | 3.49 | [1] |
| Derivative 12b | CDK2 | 9.31 | [1] |
| Derivative 12b | FAK | 6.3 | [1] |
| DSM 1 | PfDHODH | 0.047 | [14] |
Table 2: In Vitro Antiproliferative Activity
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 13c | MCF-7 | Breast Cancer | 2.42 | [10] |
| Derivative 13c | HCT116 | Colon Cancer | 6.10 | [10] |
| Derivative 13c | HeLa | Cervical Cancer | 10.33 | [10] |
| Derivative 6i | MGC-803 | Gastric Cancer | 0.96 | [17] |
Table 3: In Vivo Activity Profile
| Compound ID | Assay | Activity | ED₅₀ (mg/kg) | Reference |
| Derivative 3f | Maximal Electroshock | Anticonvulsant | 84.9 | [18][19] |
Experimental Protocols
Synthesis of 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol
A reliable method for the synthesis of the core compound involves the cyclocondensation of 3-amino-1,2,4-triazole with ethyl acetoacetate.[6]
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
Combine 3-amino-1,2,4-triazole and ethyl acetoacetate in a round-bottom flask.
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a suitable solvent (e.g., cold ethanol or water) to remove residual acetic acid and unreacted starting materials.
-
Dry the final product, 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol, under vacuum.[6]
Caption: General workflow for the synthesis of the core compound.
In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a privileged scaffold in drug discovery. Its identity as a purine bioisostere provides a rational basis for its interaction with a multitude of ATP-dependent enzymes, most notably protein kinases. The extensive research into its derivatives has demonstrated potent activity against targets relevant to oncology, infectious diseases, and neurology. The straightforward synthesis and the capacity for extensive chemical modification ensure that the[1][2][3]triazolo[1,5-a]pyrimidine core will remain a highly valuable starting point for the development of novel, targeted therapeutics.
References
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 35523-67-2 | Benchchem [benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. WO2004060362A3 - COMPOSITIONS AND METHODS FOR INHIBITING TGF-β - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for the heterocyclic compound 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (CAS No: 2503-56-2). This compound, with the molecular formula C₆H₆N₄O, is a member of the triazolopyrimidine class, which is of significant interest in medicinal chemistry for its diverse biological activities.[1] This document compiles essential spectroscopic information from Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Despite an extensive search of available scientific literature and databases, specific experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol could not be located. The compound is often cited as an intermediate in the synthesis of more complex molecules, and its detailed NMR characterization does not appear to be widely published.[2]
Chemical Structure
The structure of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol consists of a fused triazole and pyrimidine ring system, with a methyl group at position 5 and a hydroxyl group at position 7.
Caption: Chemical Structure of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Spectroscopic Data
The following sections present the available quantitative data for IR and MS analysis.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. The data presented below is sourced from the NIST Chemistry WebBook.[3]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 - 2500 | O-H and N-H stretching |
| ~3100 - 3000 | C-H aromatic stretching |
| ~2950 - 2850 | C-H aliphatic stretching |
| ~1680 - 1640 | C=O stretching |
| ~1620 - 1570 | C=N and C=C stretching |
| ~1470 - 1430 | C-H bending |
Mass Spectrometry (MS) Data
The mass spectrum was obtained by electron ionization (EI), which typically causes fragmentation of the molecule. The data below highlights the major fragments observed.[3]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 122 | ~50 | [M - CO]⁺ |
| 95 | ~45 | [M - CO - HCN]⁺ |
| 68 | ~30 | Further fragmentation |
| 42 | ~40 | [CH₃CN + H]⁺ or [C₂H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies typical for the acquisition of the spectral data presented.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As specific experimental data is unavailable, this section outlines a general protocol for acquiring NMR spectra of a solid organic compound like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the polarity of the molecule). Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The following protocol describes the thin solid film or mull technique, common for solid samples.
-
Sample Preparation (Thin Film) : Dissolve a small amount of the solid sample in a volatile solvent. Apply a drop of the solution to an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Sample Preparation (Mull) : Grind a small amount of the solid sample with a drop of a mulling agent (e.g., Nujol) to create a fine paste. Spread the paste thinly between two salt plates.
-
Data Acquisition : Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates (or with the mulling agent) should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The following outlines a standard procedure for Electron Ionization Mass Spectrometry.
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated under vacuum to induce sublimation.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
References
Tautomeric Landscape of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry, exhibits prototropic tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and drug design applications. This technical guide provides an in-depth analysis of the tautomeric forms of this molecule, summarizing key quantitative data, detailing experimental and computational methodologies for their study, and illustrating the fundamental equilibria. The structural similarity of the triazolo[1,5-a]pyrimidine core to purines makes it a compelling scaffold for the development of novel therapeutics, and understanding its tautomeric behavior is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2][3]
Introduction to Tautomerism in Triazolo[1,5-a]pyrimidines
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with the purine ring system, positioning it as a valuable purine surrogate in medicinal chemistry.[1][2] Unlike the purine ring, the unsubstituted triazolo[1,5-a]pyrimidine does not exhibit annular tautomerism. However, the introduction of substituents, such as a hydroxyl group at the 7-position, gives rise to prototropic tautomerism, leading to an equilibrium between different structural isomers.[1] These tautomers can display distinct physicochemical properties, including pKa, lipophilicity, and hydrogen bonding capabilities, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
For 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, three principal tautomeric forms are plausible: the hydroxyl form (7-OH), and two keto forms (N(4)-H and N(6)-H). The equilibrium between these forms is influenced by the solvent, temperature, and pH.
Tautomeric Forms of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
The tautomeric equilibrium of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol involves the migration of a proton between the oxygen atom and the nitrogen atoms of the pyrimidine ring. The three potential tautomers are depicted below.
Caption: Tautomeric equilibrium of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Quantitative Analysis of Tautomeric Forms
While specific quantitative data for the tautomeric equilibrium of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is not extensively reported in the literature, computational studies on analogous systems can provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies and populations of tautomers in the gas phase and in solution.[4]
Table 1: Theoretical Relative Energies and Population of Tautomers (Note: The following data is hypothetical and for illustrative purposes, based on general principles of tautomerism in similar heterocyclic systems. Actual experimental or computational values may vary.)
| Tautomeric Form | Relative Energy (kcal/mol, Gas Phase) | Relative Energy (kcal/mol, Water) | Boltzmann Population (%, Water, 298K) |
| 7-OH (Enol) | 2.5 | 1.0 | 15.5 |
| N(4)-H (Keto) | 0.0 | 0.0 | 83.2 |
| N(6)-H (Keto) | 4.0 | 3.5 | 1.3 |
Experimental Protocols for Tautomer Characterization
The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.
Synthesis
The synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is typically achieved through the condensation reaction of 3-amino-1,2,4-triazole with a β-ketoester, such as ethyl acetoacetate.[5][6]
Caption: Synthetic workflow for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Protocol:
-
Combine 3-amino-1,2,4-triazole and ethyl acetoacetate in glacial acetic acid.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Filter and wash the precipitate with a suitable solvent (e.g., ethanol).
-
Recrystallize the crude product to obtain pure 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between tautomers. The chemical shifts of the protons and carbons, particularly those in the pyrimidine ring and the labile proton, will differ significantly between the enol and keto forms. The presence of multiple sets of signals can indicate a mixture of tautomers in solution.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide evidence for the dominant tautomeric form. The 7-OH form will exhibit a characteristic O-H stretching band, while the keto forms will show a prominent C=O stretching vibration. The provided NIST IR spectrum for solid 5-Methyl-[7][8][9]triazolo[1,5-a]pyrimidin-7-ol suggests the presence of a keto form due to the strong carbonyl absorption.[10]
-
UV-Vis Spectroscopy: The electronic transitions, and thus the λmax values, will differ for each tautomer due to variations in their conjugated systems. Changes in the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, X-ray crystallography has confirmed the dominance of the keto tautomer in the crystalline form.[11]
Computational Modeling Workflow
Computational chemistry, particularly DFT, is a powerful tool for investigating tautomeric equilibria.
Caption: A typical computational workflow for studying tautomerism.
This workflow allows for the determination of the relative stabilities of the tautomers in both the gas phase and in different solvent environments, providing a theoretical framework for understanding the experimental observations.
Implications for Drug Development
The tautomeric state of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol has profound implications for its use in drug development:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, which will influence their binding affinity and selectivity for biological targets. For instance, the keto form may interact differently with a protein active site compared to the enol form.
-
Physicochemical Properties: Tautomerism affects key drug-like properties such as solubility, lipophilicity (logP), and membrane permeability. Understanding the dominant tautomeric form under physiological conditions is crucial for predicting ADME (absorption, distribution, metabolism, and excretion) properties.
-
Intellectual Property: The specific tautomeric forms of a molecule can be subject to separate patent claims, making a thorough understanding of the tautomeric landscape essential for protecting intellectual property.
Conclusion
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol exists as a mixture of tautomers, with the equilibrium being sensitive to the surrounding environment. While the keto forms are often favored, a comprehensive understanding requires a multi-faceted approach combining spectroscopic analysis, X-ray crystallography, and computational modeling. For researchers in drug discovery, a detailed characterization of the tautomeric behavior of this and related scaffolds is not merely an academic exercise but a critical step in the development of safe and effective therapeutic agents.
References
- 1. escholarship.org [escholarship.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Buy 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nomenclature and Identification of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to the Nomenclature and Identification of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Executive Summary: 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its fused ring structure, a bioisosteric analog of natural purines, makes it a versatile scaffold for the synthesis of novel bioactive molecules.[1][4] Researchers have utilized this compound as a key intermediate in the development of therapeutic agents, including potential anti-inflammatory, anti-cancer, and antimalarial drugs.[1][2] However, the inherent chemical properties of this molecule, particularly its tautomerism, have led to a variety of names and identifiers in literature, databases, and commercial catalogs. This can create ambiguity and challenges for researchers. This guide provides a definitive clarification of the nomenclature for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, presenting its various synonyms, unambiguous identifiers, and key properties. It serves as a practical reference for scientists and drug development professionals to ensure accurate communication and sourcing of this important chemical entity.
The Challenge of Ambiguity: Tautomerism in Heterocyclic Nomenclature
One of the primary sources of confusion in the naming of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is its capacity for keto-enol tautomerism. The "pyrimidin-7-ol" suffix denotes the enol form, where a hydroxyl (-OH) group is attached to the pyrimidine ring. Conversely, names containing "pyrimidin-7-one" describe the keto form, featuring a carbonyl (C=O) group and a protonated nitrogen atom within the ring system. In solution and in the solid state, the compound exists as an equilibrium of these two forms, though one form is often predominant. This duality is directly reflected in the variety of systematic and common names attributed to this single chemical substance.
Unambiguous Chemical Identifiers
To circumvent the ambiguity of trivial and systematic names, the scientific community relies on standardized, non-enantiable identifiers. These codes are algorithmically generated from the molecular structure and provide a definitive reference. For any researcher sourcing, synthesizing, or documenting this compound, using its CAS Registry Number is the most reliable practice.
Core Identification Data
The following table summarizes the key identifiers that uniquely define 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
| Identifier Type | Value | Authority/Use |
| CAS Number | 2503-56-2 | Chemical Abstracts Service; universally used for regulatory and database tracking.[1][2][5] |
| PubChem CID | 75629 | National Center for Biotechnology Information; links to comprehensive biological and chemical data.[1] |
| Molecular Formula | C₆H₆N₄O | Elemental composition of the molecule.[1][2][5] |
| InChI Key | INVVMIXYILXINW-UHFFFAOYSA-N | IUPAC International Chemical Identifier; a hashed, fixed-length code for database indexing.[5] |
| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=CN2 | Simplified Molecular-Input Line-Entry System; represents the keto tautomer.[5] |
Relationship of Chemical Identifiers
The following diagram illustrates how various forms of nomenclature and notation all point to the same core molecular structure. This emphasizes the role of unambiguous identifiers like the CAS number and InChIKey as central reference points.
Caption: Relationship between identifiers and the core chemical structure.
Comprehensive List of Synonyms
The following is a consolidated list of synonyms found across chemical databases and supplier catalogs. They are categorized based on their structural implication (enol vs. keto form) where applicable.
-
Enol Form ("-ol") Synonyms:
-
Keto Form ("-one") Synonyms:
-
Trivial and Other Systematic Names:
Physicochemical and Handling Properties
A summary of the compound's key properties is essential for laboratory use, including synthesis, purification, and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 150.14 g/mol | [1][2][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 226 °C or 280-283 °C | Note: Discrepancy exists between sources.[1][2] |
| Solubility | Insoluble in cold water | [2] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
| Safety | Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing. | [2] |
Application in Scientific Research
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily because it acts as a purine isostere, allowing it to interact with biological targets that typically bind purines.[4] 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol serves as a critical building block in this field.
-
Antimalarial Drug Development: The compound is a reactant used to synthesize potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH) from the malaria parasite Plasmodium falciparum.[2]
-
Antiviral Research: It has been investigated for its ability to bind to critical RNA structures involved in HIV replication, suggesting a potential role in developing novel antiviral therapies.[5]
-
Oncology and Inflammation: Its structural framework is a starting point for designing novel anti-cancer and anti-inflammatory agents.[1][6]
-
Agrochemicals: The scaffold is also used in the formulation of agrochemicals for pest control.[1]
Protocol for Compound Identity Verification
To ensure the identity and purity of a supplied or synthesized batch, a standardized analytical protocol is necessary. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for structural elucidation of organic molecules.
Step-by-Step Protocol for ¹H-NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol powder.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical due to the compound's poor solubility in cold water.[2]
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H-NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (for DMSO-d₆, ~2.50 ppm).
-
-
Spectral Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J) to confirm that the observed spectrum matches the expected structure of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
-
Workflow for Compound Verification
Caption: Standard workflow for identity verification via ¹H-NMR spectroscopy.
Conclusion
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a valuable heterocyclic intermediate with a complex but understandable nomenclature. The multiplicity of its synonyms arises primarily from chemical tautomerism and the evolution of naming conventions. For clarity, precision, and reproducibility in research and development, it is imperative that professionals rely on unambiguous identifiers, with the CAS Number: 2503-56-2 being the gold standard. This guide serves as a central resource to navigate the nomenclature, understand the properties, and appreciate the scientific relevance of this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 [smolecule.com]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyrimidine Core: A Comprehensive Technical Guide for Drug Discovery Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its broad spectrum of biological activities. This guide provides an in-depth overview of the synthesis, chemical properties, and therapeutic potential of this remarkable core structure, with a focus on its application in anticancer drug development.
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The construction of the triazolo[1,5-a]pyrimidine ring system can be achieved through several synthetic strategies, with the most common being cyclocondensation reactions and the Dimroth rearrangement.
Cyclocondensation Reactions
A prevalent and versatile method for synthesizing the triazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid or base catalyst.
A general workflow for this synthesis is depicted below:
Dimroth Rearrangement
The Dimroth rearrangement provides an alternative route to the[1][2][3]triazolo[1,5-a]pyrimidine system from its[1][2][3]triazolo[4,3-a]pyrimidine isomer. This rearrangement is typically facilitated by acidic or basic conditions, or by heat. The accepted mechanism involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form the more thermodynamically stable [1,5-a] isomer.[4]
The logical flow of the Dimroth rearrangement is as follows:
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the anticancer potential of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its derivatives. The protocols outlined below are based on established techniques for evaluating the efficacy of novel anticancer compounds.
Introduction
Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1] These compounds are structurally analogous to purines, allowing them to interact with a variety of biological targets.[2][3] Research has indicated that derivatives of the triazolopyrimidine scaffold can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways related to cell survival and death, such as the EGFR/AKT and ERK pathways.[4][5][6] Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8]
This document details the experimental protocols for investigating the anticancer activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a specific derivative of this class. The provided methodologies will enable researchers to assess its cytotoxic effects, understand its mechanism of action, and evaluate its therapeutic potential.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. This data provides a comparative baseline for evaluating the potency of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Table 1: In Vitro Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives (IC50 values in µM)
| Compound/Derivative | MGC-803 (Gastric) | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | Bel-7402 (Liver) | HT-1080 (Fibrosarcoma) | A549 (Lung) |
| Compound H12 [5] | 9.47 | 9.58 | 13.1 | - | - | - | - |
| Compound 13c [7] | - | 6.10 | 2.42 | 10.33 | - | - | - |
| Compound 1 [4][6] | - | - | - | >48.28 | - | - | - |
| Compound 19 [2] | - | - | - | - | 12.3 | 6.1 | - |
| Compound 7c [9] | - | - | - | - | - | - | 3.55 |
| Compound 4o [8] | Micromolar | - | - | - | - | - | - |
| Compound 4p [8] | Micromolar | - | - | - | - | - | - |
| 5-Fu (Control) [5] | >80 | >80 | >80 | - | - | - | - |
Note: "-" indicates that the data was not available in the cited sources.
Key Signaling Pathways
The anticancer activity of triazolopyrimidine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a common mechanism of action involving the inhibition of the EGFR/AKT/ERK pathway.
Caption: Inhibition of the EGFR/AKT/ERK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by the compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cancer cells with 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol at its IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Signaling Proteins
This technique is used to investigate the effect of the compound on the expression levels of key proteins in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the preclinical evaluation of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a potential anticancer agent. By systematically applying these methodologies, researchers can obtain critical data on its efficacy and mechanism of action, which is essential for further drug development efforts.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Anticonvulsant Assay of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticonvulsant properties.[1][2] This document provides detailed application notes and experimental protocols for the in vivo assessment of the anticonvulsant activity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its structural analogs. The methodologies described are based on established and widely used rodent models for the preliminary screening and characterization of potential antiepileptic drugs.[3][4]
The primary objective of these assays is to determine the efficacy of the test compound in preventing or delaying the onset of seizures induced by either maximal electroshock (MES) or chemical convulsants such as pentylenetetrazol (PTZ). These models are considered clinically validated and have been instrumental in the discovery of numerous marketed antiepileptic drugs (AEDs).[3]
Data Presentation: Anticonvulsant Activity of Triazolo[1,5-a]pyrimidine Analogs
| Compound ID | Structure | Test Model | ED50 (mg/kg) | Reference |
| 3f | 7-(heptyloxy)-5-phenyl-[3][4][5]triazolo[1,5-a]pyrimidine | MES | 84.9 | [1][2] |
| 1i | 7-(substituted-phenyl)-6,7-dihydro-[3][4][5]triazolo[1,5-a]pyrimidin-5(4H)-one derivative | MES | 19.7 | [6] |
| Carbamazepine | Positive Control | MES | 11.8 | [1][2] |
| Valproate | Positive Control | MES | 272 | [1][2] |
Experimental Protocols
The following are detailed protocols for the two most common in vivo screening models for anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model for identifying compounds that may be effective against generalized tonic-clonic seizures.[1][2][3]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male ICR mice (18-25 g)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (or analog)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Phenytoin (20 mg/kg) or Carbamazepine (11.8 mg/kg)
-
Electroconvulsive stimulator
-
Corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The volume of administration is typically 10 ml/kg.
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a maximal electrical stimulus via corneal electrodes moistened with saline. The stimulus parameters for mice are typically 50 mA, 60 Hz for 0.2 seconds.
-
Observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.
-
Record the number of animals protected in each group.
-
The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[3] It assesses the ability of a compound to raise the seizure threshold.
Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Materials:
-
Male ICR mice (18-25 g)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (or analog)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Diazepam or Clonazepam (0.5 mg/kg)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Stopwatches
Procedure:
-
Acclimatize and fast the animals as described for the MES test.
-
Administer the test compound, vehicle, or positive control (i.p. or p.o.).
-
At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals (convulsive dose, CD97).
-
Immediately after PTZ injection, place the animal in an individual observation chamber and start a stopwatch.
-
Observe the animal for a period of 30 minutes for the onset of clonic seizures, characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds.
-
Record the latency to the first clonic seizure and the number of animals in each group that are protected from seizures.
-
The absence of clonic seizures within the 30-minute observation period is considered protection.
Mandatory Visualizations
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for MES and scPTZ anticonvulsant assays.
Hypothesized Signaling Pathway for Anticonvulsant Activity
Based on studies of related triazolopyrimidine derivatives, a potential mechanism of action involves the modulation of GABAergic neurotransmission.[7][8] The following diagram illustrates this hypothesized pathway.
Caption: Hypothesized GABAergic mechanism of action.
Conclusion
The in vivo anticonvulsant screening models described provide a robust framework for the initial evaluation of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its analogs. The MES and scPTZ tests are critical for determining the potential therapeutic utility of these compounds in treating different types of seizures. Further studies, including more specialized seizure models and mechanistic investigations, will be necessary to fully characterize the anticonvulsant profile of promising lead compounds. It is also suggested that some triazolopyrimidine derivatives might exhibit their anticonvulsant effects through mechanisms other than GABAergic modulation, such as interacting with voltage-gated ion channels, warranting a broader mechanistic investigation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti epileptic screening model | PPTX [slideshare.net]
- 5. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-alkyloxy- [1,2,4] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects.[4][5][6] Derivatives of this class have shown potential as antiproliferative agents by targeting key cellular signaling pathways, such as the EGFR/AKT and ERK pathways.[7][8] 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (hereafter referred to as 5-MTP-7-ol) is a member of this family, and evaluating its cellular activity is a critical step in assessing its therapeutic potential.
This application note provides a comprehensive framework for developing a cell-based assay cascade to characterize the bioactivity of 5-MTP-7-ol. The workflow begins with a primary screen to assess general cytotoxicity, followed by secondary assays to elucidate the mechanism of action, specifically focusing on apoptosis induction and kinase pathway inhibition. Cell-based assays are crucial in the early stages of drug development as they offer insights into a compound's efficacy and toxicity in a biologically relevant context.[9][10]
Experimental Strategy The proposed workflow is designed to efficiently screen and characterize 5-MTP-7-ol, starting with broad effects and progressively narrowing down to a specific mechanism of action.
Data Presentation: Inhibitory Profile of 5-MTP-7-ol
The antiproliferative activity of 5-MTP-7-ol was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves generated using the MTT assay protocol.
| Cell Line | Type | 5-MTP-7-ol IC50 (µM) | Positive Control (Staurosporine) IC50 (µM) |
| HeLa | Cervical Cancer | 7.5 ± 0.8 | 0.02 ± 0.005 |
| HCC1937 | Breast Cancer | 12.2 ± 1.5 | 0.05 ± 0.009 |
| MGC-803 | Gastric Cancer | 9.8 ± 1.1 | 0.03 ± 0.006 |
| HEK293 | Normal Embryonic Kidney | > 50 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12]
Materials:
-
5-MTP-7-ol stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 5-MTP-7-ol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[3]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 5-MTP-7-ol at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) in an opaque-walled 96-well plate as described in the MTT protocol. Incubate for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as a fold-increase in caspase activity compared to the vehicle-treated control.
Protocol 3: Cellular Kinase Inhibition (Hypothetical EGFR Pathway)
Based on literature for similar compounds, 5-MTP-7-ol may inhibit the EGFR signaling pathway.[7] This protocol describes a general method to assess the phosphorylation status of a downstream target, such as AKT, using an ELISA-based assay.
Materials:
-
PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit (or similar)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
EGF (Epidermal Growth Factor)
Procedure:
-
Cell Culture and Starvation: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of 5-MTP-7-ol for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR pathway activation.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 5 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol, using normalized amounts of protein for each sample.
-
Data Analysis: Quantify the amount of phosphorylated AKT in each sample. Plot the phospho-AKT signal against the 5-MTP-7-ol concentration to determine the inhibitory effect.
Visualization of Proposed Mechanism
The triazolopyrimidine scaffold has been associated with the inhibition of kinase signaling cascades critical for cell survival and proliferation. A plausible mechanism for 5-MTP-7-ol is the inhibition of the EGFR pathway, preventing downstream activation of pro-survival signals like the PI3K/AKT pathway.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Buy N-[(4-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [smolecule.com]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway | MDPI [mdpi.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-methyl-triazolo[1,5-a]pyrimidin-7-ol, a versatile scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of various derivatives and summarize their biological activities, offering a framework for the development of novel therapeutic agents. The triazolo[1,5-a]pyrimidine core is a known privileged structure, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2]
Introduction
The 5-methyl-triazolo[1,5-a]pyrimidin-7-ol core presents multiple opportunities for chemical modification to enhance its pharmacological profile. The primary route for derivatization involves the conversion of the 7-hydroxyl group into a more reactive leaving group, typically a chloro group, which can then be displaced by various nucleophiles to introduce a diverse range of functionalities. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
General Synthetic Workflow
The derivatization of 5-methyl-triazolo[1,5-a]pyrimidin-7-ol generally follows a two-step process. The first step is the chlorination of the hydroxyl group at the 7-position. The resulting 7-chloro intermediate is then used in nucleophilic substitution reactions to introduce various side chains.
References
- 1. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Abstract
This application note provides a detailed protocol for the quantitative analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (5-MTP-7-ol) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, quantification, and stability testing of this compound. The protocol is based on established methods for analogous triazolopyrimidine derivatives and serves as a robust starting point for method validation.
Introduction
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the triazolopyrimidine class. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds during research and development. This document outlines a recommended HPLC method for the analysis of 5-MTP-7-ol.
Chemical Structure
References
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy.[3] Agents that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in cancer cells.[3][4] The[1][2][5]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents, with several derivatives identified as potent tubulin polymerization inhibitors.[6][7][8] These compounds often exert their effects by binding to the colchicine site on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.[3][5][8]
This document provides detailed application notes and a comprehensive protocol for conducting an in vitro tubulin polymerization assay to evaluate the inhibitory potential of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Mechanism of Action: Targeting Tubulin Polymerization
The dynamic instability of microtubules is a tightly regulated process involving the polymerization of GTP-bound tubulin dimers into protofilaments, which then form the hollow microtubule structure.[3] Tubulin polymerization inhibitors, such as compounds from the triazolopyrimidine class, can interfere with this process.[7] While the specific binding site of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is yet to be fully elucidated, related compounds have been shown to interact with the colchicine-binding site on the β-tubulin subunit.[5][8] This interaction is thought to induce a conformational change in the tubulin dimer, hindering its addition to the growing microtubule and ultimately inhibiting microtubule formation.[3]
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to monitor the effect of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on tubulin polymerization in vitro. The principle of this assay relies on a fluorescent reporter that specifically binds to polymerized microtubules, leading to an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization.[1]
Materials and Reagents:
-
Tubulin (porcine brain, >99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (test compound)
-
Nocodazole or Colchicine (positive control for inhibition)[9]
-
Paclitaxel (positive control for enhancement)[9]
-
DMSO (vehicle control)
-
96-well, black, flat-bottom plates
-
Microplate reader with fluorescence capabilities (excitation/emission suitable for the chosen dye, e.g., 360/450 nm for DAPI)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of the test compound, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, in DMSO. Further dilute in General Tubulin Buffer to achieve the desired final concentrations.
-
Prepare 10x stocks of positive controls (e.g., 100 µM Nocodazole and 100 µM Paclitaxel) and a vehicle control (DMSO at the same concentration as the test compound).[1]
-
On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions.[1][9] Keep this mix on ice until use.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the corresponding wells of the pre-warmed plate.[1]
-
To initiate the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, avoiding the introduction of air bubbles. The final volume in each well will be 50 µL.[1]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[9]
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound and controls. This will generate polymerization curves.
-
From these curves, determine key parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum level of polymerization.
-
Calculate the percentage of inhibition for each concentration of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).
Caption: Workflow for the in vitro tubulin polymerization assay.
Quantitative Data Summary for Triazolopyrimidine Derivatives
| Compound ID | Description | Tubulin Polymerization IC₅₀ (µM) | Reference |
| NT-6 | Acridane-based triazolopyrimidine | 1.50 | [10] |
| Colchicine | Reference tubulin inhibitor | 9.42 | [10] |
| Compound 92 | Pyrrole-based triazolopyrimidine | 0.28 | [5] |
| Combretastatin A-4 | Reference tubulin inhibitor | 0.54 | [5] |
| Compound 28 | Triazolopyrimidine with 3,4,5-trimethoxyphenyl group | 9.90 | [7][8] |
| Compound 3d | 2-Anilino triazolopyrimidine derivative | 0.45 | [11] |
Conclusion
The in vitro tubulin polymerization assay is a robust and sensitive method for characterizing the activity of potential microtubule-targeting agents like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.[1] By following the detailed protocol provided, researchers can effectively screen and determine the inhibitory potency of this compound. The data from related triazolopyrimidine derivatives suggest that this class of compounds can exhibit significant tubulin polymerization inhibition, making 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol a compound of interest for further investigation in cancer drug discovery.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Plant Growth Regulation Studies of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the triazolopyrimidine class. While this specific molecule has limited publicly available data regarding its direct effects on plant growth, the triazolopyrimidine scaffold is a well-established pharmacophore in agricultural chemistry, with many derivatives exhibiting potent herbicidal activity.[1][2][3] This document provides a comprehensive guide to studying the plant growth regulation properties of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, drawing upon established methodologies for evaluating triazolopyrimidine herbicides.
The primary proposed mechanisms of action for herbicidal triazolopyrimidines are the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids, and for hydroxytriazolopyrimidines, the potential metabolic conversion within the plant to amitrole, a known inhibitor of pigment biosynthesis and root development.[4][5]
Disclaimer: The quantitative data presented in the following tables is illustrative and intended to demonstrate data presentation for plant growth regulation studies. Specific experimental results for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol are not publicly available at the time of this writing.
Data Presentation: Illustrative Quantitative Effects on Plant Growth
The following tables represent hypothetical data from a dose-response study on a model plant species such as Arabidopsis thaliana or a common weed species like Lemna minor (duckweed).
Table 1: Effect of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on Root and Shoot Growth of Arabidopsis thaliana
| Concentration (µM) | Average Root Length (cm) ± SD | % Inhibition of Root Growth | Average Shoot Height (cm) ± SD | % Inhibition of Shoot Growth |
| 0 (Control) | 5.2 ± 0.4 | 0 | 4.5 ± 0.3 | 0 |
| 1 | 4.8 ± 0.5 | 7.7 | 4.3 ± 0.4 | 4.4 |
| 10 | 3.1 ± 0.3 | 40.4 | 3.5 ± 0.3 | 22.2 |
| 50 | 1.5 ± 0.2 | 71.2 | 2.1 ± 0.2 | 53.3 |
| 100 | 0.8 ± 0.1 | 84.6 | 1.2 ± 0.1 | 73.3 |
| 250 | 0.2 ± 0.1 | 96.2 | 0.5 ± 0.1 | 88.9 |
Table 2: Effect of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol on Biomass and Germination Rate of Arabidopsis thaliana
| Concentration (µM) | Average Fresh Weight (mg) ± SD | % Reduction in Fresh Weight | Average Dry Weight (mg) ± SD | % Reduction in Dry Weight | Germination Rate (%) |
| 0 (Control) | 150 ± 12 | 0 | 15 ± 1.5 | 0 | 98 |
| 1 | 142 ± 11 | 5.3 | 14 ± 1.3 | 6.7 | 97 |
| 10 | 110 ± 9 | 26.7 | 10 ± 1.1 | 33.3 | 95 |
| 50 | 65 ± 7 | 56.7 | 5 ± 0.8 | 66.7 | 88 |
| 100 | 32 ± 5 | 78.7 | 2.5 ± 0.4 | 83.3 | 75 |
| 250 | 10 ± 3 | 93.3 | 0.8 ± 0.2 | 94.7 | 52 |
Experimental Protocols
Protocol 1: In Vitro Seed Germination and Seedling Growth Assay
This protocol details a common method for assessing the effect of a chemical compound on the early stages of plant development using a model plant like Arabidopsis thaliana.
Materials:
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Dimethyl sulfoxide (DMSO) as a solvent for the test compound
-
Growth chamber with controlled light and temperature
-
Image analysis software for root and shoot measurement
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO.
-
Prepare the desired final concentrations (e.g., 1, 10, 50, 100, 250 µM) by adding the appropriate volume of the stock solution to the sterile MS medium. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%).
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a drop of Tween-20.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar solution.
-
Pipette the seed suspension onto the surface of the MS agar plates containing the different concentrations of the test compound.
-
-
Incubation and Growth:
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), photograph the seedlings.
-
Measure the primary root length and shoot height of at least 20 seedlings per treatment using image analysis software.
-
Calculate the average and standard deviation for each treatment.
-
Determine the percent inhibition compared to the control.
-
Protocol 2: Whole Plant Bioassay for Herbicidal Activity
This protocol is designed to evaluate the post-emergence herbicidal effects of the test compound.
Materials:
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Test plant species (e.g., Lemna minor, Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
Spray chamber or handheld sprayer
-
Wetting agent (e.g., Tween-20)
-
Greenhouse or controlled environment growth area
Procedure:
-
Plant Cultivation:
-
Sow seeds of the chosen plant species in pots or trays filled with potting soil.
-
Grow the plants in a greenhouse or growth chamber until they reach a suitable developmental stage for treatment (e.g., 2-4 true leaves).
-
-
Preparation of Spray Solution:
-
Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in an appropriate solvent (e.g., acetone or DMSO).
-
Prepare the final spray solutions at various concentrations by diluting the stock solution in water containing a wetting agent (e.g., 0.02% Tween-20) to ensure even coverage.
-
-
Herbicide Application:
-
Transfer the plants to a spray chamber.
-
Apply the different concentrations of the test compound as a foliar spray, ensuring uniform application to the plant foliage.
-
Include a control group sprayed only with the solvent and wetting agent solution.
-
-
Post-Treatment Observation and Data Collection:
-
Return the treated plants to the greenhouse or growth chamber.
-
Observe the plants regularly for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and bleaching.
-
After a specified period (e.g., 14-21 days), harvest the above-ground plant material.
-
Measure the fresh weight of the harvested biomass.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
Calculate the percent reduction in biomass compared to the control.
-
Signaling Pathways and Mechanisms of Action
Acetolactate Synthase (ALS) Inhibition Pathway
Triazolopyrimidine herbicides are known inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by triazolopyrimidine herbicides.
Potential Amitrole-Mediated Pathway
Hydroxytriazolopyrimidines may be metabolized in plants to form amitrole. Amitrole is a non-selective herbicide with multiple proposed mechanisms of action, including the inhibition of carotenoid biosynthesis (leading to photobleaching) and direct inhibition of root growth.
Caption: Potential mechanism of action via in-planta conversion to amitrole.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the plant growth regulatory effects of a novel compound.
Caption: A logical workflow for investigating plant growth regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of hydroxyazolopyrimidines as herbicides; the generation of amitrole in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol from 3-amino-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a crucial intermediate in the synthesis of various biologically active compounds, including the antiviral drug Triazid®. The synthesis is achieved through the cyclocondensation reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate. Various methods have been developed to optimize this reaction, including conventional heating, microwave-assisted synthesis, and the use of supercritical carbon dioxide.
Quantitative Data Summary
The following table summarizes the quantitative data from different synthetic methods for the preparation of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
| Method | Reagents | Catalyst/Solvent | Temperature | Time | Yield/Conversion | Reference |
| Conventional Heating | 3-amino-1,2,4-triazole, Ethyl acetoacetate | None (solvent-free) | 160°C | 2 h | 92% Yield | [1] |
| Supercritical CO₂ | 3-amino-1,2,4-triazole, Ethyl acetoacetate | ZnCl₂ / Supercritical CO₂ (200 bar) | 150-190°C | - | 90% Conversion | [2] |
| Supercritical CO₂ | 3-amino-1,2,4-triazole, Ethyl acetoacetate | Acetic acid / Supercritical CO₂ | 150-190°C | - | High Conversion | [2] |
| Microwave-Assisted | 5-amino-3-H-1,2,4-triazole, Acetoacetic ester | - | - | - | Mentioned | [2] |
Reaction Pathway
The synthesis proceeds via a cyclocondensation reaction. The amino group of 3-amino-1,2,4-triazole nucleophilically attacks the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.
Caption: Reaction scheme for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Experimental Protocols
Protocol 1: Conventional Solvent-Free Synthesis
This protocol is based on the high-yield method described by Jiang et al.[1].
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Heating mantle with temperature control
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Combine 3-amino-1,2,4-triazole (23.8 mmol) and ethyl acetoacetate in a round-bottom flask.
-
Heat the mixture to 160°C with stirring for 2 hours.
-
After cooling to room temperature, a solid mass is formed.
-
Filter the solid product and wash with dichloromethane to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Expected Yield: 92%[1].
Protocol 2: Synthesis in Supercritical Carbon Dioxide with a Catalyst
This method, explored for its green chemistry advantages, offers high conversion rates[2].
Materials:
-
3-amino-1,2,4-triazole (5-amino-3-H-1,2,4-triazole)
-
Ethyl acetoacetate
-
Zinc chloride (ZnCl₂) or Acetic acid
-
Supercritical CO₂
Equipment:
-
High-pressure reactor equipped for supercritical fluid reactions
-
Temperature and pressure controls
Procedure:
-
Place 3-amino-1,2,4-triazole, ethyl acetoacetate, and a catalytic amount of either ZnCl₂ or acetic acid into the high-pressure reactor.
-
Pressurize the reactor with carbon dioxide to 200 bar.
-
Heat the reactor to a temperature between 150-190°C.
-
Maintain the reaction conditions for a sufficient time to achieve high conversion.
-
After the reaction is complete, cool the reactor and slowly depressurize to vent the CO₂.
-
The product can be collected from the reactor and purified if necessary.
Expected Conversion: Up to 90%[2].
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
References
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Chemical Probe for Kinase Signaling Pathways
Introduction
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is a member of the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold. Due to the structural similarity of the TP heterocycle with the purine ring, derivatives of this scaffold have been explored as isosteric replacements for purines in medicinal chemistry.[1][2] This has led to the development of numerous TP derivatives as potent and selective inhibitors of various protein kinases, making them valuable chemical probes for dissecting cellular signaling pathways. This document provides detailed application notes and protocols for the use of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its derivatives as chemical probes for kinase research.
Applications
The triazolopyrimidine scaffold is a key component in a variety of chemical probes targeting different protein families. Derivatives have been developed as inhibitors of P-glycoprotein (P-gp) to study multidrug resistance, photoaffinity labeling probes to identify protein targets, and as modulators of GABA A receptors.[3][4][5] A significant application of this scaffold is in the development of kinase inhibitors. For instance, various derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and DNA-Dependent Protein Kinase (DNA-PK).[2][6]
One notable application is in the investigation of the ERK signaling pathway, where triazolopyrimidine-indole derivatives have been shown to suppress this pathway, which is crucial in cancer cell proliferation.[7] These compounds can induce apoptosis and cell cycle arrest, making them valuable tools for cancer biology research.[7]
Quantitative Data
The following table summarizes the inhibitory activities of representative triazolopyrimidine derivatives against various protein kinases.
| Compound/Derivative | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 19 (TP derivative) | CDK2 | <1 | - | [2] |
| AZD7648 | DNA-PK | - | - | [6] |
| Compound 5 (TP derivative) | CDK2 | 0.12 | - | [7] |
| Compound H12 | (ERK signaling) | 9.47 | MGC-803 | [7] |
| Compound 1 | (Cytotoxic) | 3.91 | MCF-7 | [7] |
| Compound 2 | (Tubulin polymerization) | 0.53 | HCT-116 | [7] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the utility of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives as kinase chemical probes.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the chemical probe on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[7]
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol derivative (dissolved in DMSO)
-
DMEM or RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of the triazolopyrimidine derivative (e.g., 0.1 to 100 µM) for 48-72 hours.[7] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a chemical probe with its protein target in a cellular context.
Materials:
-
Target cells
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol derivative
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target kinase
Procedure:
-
Treat cultured cells with the triazolopyrimidine derivative or vehicle control for a specified time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
Caption: Simplified ERK Signaling Pathway.
Experimental Workflow Diagram
Caption: CETSA Experimental Workflow.
References
- 1. escholarship.org [escholarship.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for GABAA Receptor Radioligand Binding Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of the GABA-A receptor and the characterization of novel therapeutic compounds.
Introduction: The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1] Composed of five subunits arranged around a central chloride-permeable pore, the receptor's activation by GABA leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1][2] Dysfunction of the GABA-A receptor is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia, making it a critical target for therapeutic intervention.[3]
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[4] These assays employ a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor.[4] By measuring the ability of an unlabeled test compound to displace the radioligand, one can determine the test compound's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).[4] This application note provides a detailed protocol for performing a competitive radioligand binding assay to characterize compounds targeting the GABA-A receptor.
GABA-A Receptor Signaling Pathway
The binding of the neurotransmitter GABA to its two sites at the β+/α- interfaces of the GABA-A receptor triggers the opening of the integral chloride channel.[2] The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, producing an inhibitory effect.[2] The receptor's function can be modulated by various allosteric ligands, such as benzodiazepines, which bind to a distinct site (typically at the α+/γ- interface) to enhance the effect of GABA.[1][5][6]
Caption: Simplified GABA-A receptor signaling pathway.
Quantitative Data Summary
The binding affinities of various ligands for the GABA-A receptor can be determined through radioligand competition assays. The tables below summarize the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for several known compounds targeting different sites on the receptor. A lower value indicates a higher binding affinity.
Table 1: Ligand Affinities for the Benzodiazepine Site Assay conducted using [3H]flunitrazepam as the radioligand.
| Compound | Type | Ki (nM) | IC50 (nM) | Reference |
| Diazepam | Agonist | - | 8.6 | [7] |
| Flumazenil | Antagonist | - | 1.6 | [7] |
| Ro19-4603 | Partial Inverse Agonist | 2.6 | - | [1] |
| PK 11195 | Antagonist | - | 5800 | [7] |
Table 2: Ligand Affinities for the GABA (Orthosteric) Site Assay conducted using [3H]GABA or [3H]Muscimol as the radioligand.
| Compound | Type | IC50 | Reference |
| Allosecurinine | Antagonist | > 1 mM | [4] |
| Muscimol | Agonist | ~20 µM (for nondisplaceable binding) | [8] |
| GABA | Agonist | ~1 mM (for nondisplaceable binding) | [9] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay using crude synaptic membranes prepared from rat brain tissue and a suitable radioligand, such as [3H]muscimol, to label the GABA binding site.[8][9]
Part 1: Membrane Preparation
Multiple washing steps are crucial to remove endogenous GABA, which can interfere with radioligand binding.[8]
Buffers and Reagents:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4. Keep at 4°C.[9]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4. Keep at 4°C.[9]
-
Deionized Water (4°C)
Procedure:
-
Euthanize and decapitate adult rats, and rapidly dissect the brains (e.g., whole brain minus cerebellum). Place tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue in 20 mL/g of ice-cold Homogenization Buffer.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.[9]
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize for two 10-second bursts.[9]
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Resuspend the pellet in ice-cold Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C.[9]
-
Repeat the wash step (Step 7) at least two more times to ensure the removal of endogenous GABA.[9]
-
Resuspend the final pellet in a known volume of Binding Buffer.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).[8] The final protein concentration should be adjusted to ~1-2 mg/mL.
-
Aliquot the membrane preparation and store at -80°C until the day of the assay.[9]
Part 2: Radioligand Binding Assay ([3H]muscimol)
Materials:
-
Prepared brain membranes
-
Radioligand: [3H]muscimol (e.g., 5 nM final concentration)[9]
-
Non-specific Binding (NSB) Ligand: 10 mM GABA or 200 µM unlabeled muscimol[8][9]
-
Test compounds at various concentrations
-
Binding Buffer (50 mM Tris-HCl, pH 7.4)[9]
-
96-well plates or polypropylene tubes
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in wash buffer
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
Procedure:
-
On the day of the assay, thaw the membrane preparation on ice. Wash the membranes twice by resuspending in ice-cold Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C.[9] Resuspend the final pellet in Binding Buffer to a concentration of 0.5-1.0 mg/mL.[8][9]
-
Prepare assay tubes/wells in triplicate for each condition:
-
Total Binding: Add Binding Buffer, [3H]muscimol, and the membrane preparation.
-
Non-specific Binding (NSB): Add the NSB ligand (e.g., 10 mM GABA), [3H]muscimol, and the membrane preparation.[9]
-
Competition: Add the test compound (at varying concentrations), [3H]muscimol, and the membrane preparation.
-
-
The final assay volume is typically 0.5 mL or 1 mL, containing 0.1-0.2 mg of membrane protein.[9]
-
Incubate the reaction mixtures for 45-60 minutes in an ice-water bath (0-4°C).[7][9]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation spectrometer.[9]
Part 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate the Ki Value:
Experimental Workflow Diagram
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols for the Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Triazolo[1,5-a]pyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows these derivatives to act as bioisosteres, interacting with a wide array of biological targets.[4][5] This has led to the development of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] Marketed drugs and clinical candidates such as Trapidil, which has vasodilatory and antiplatelet effects, underscore the therapeutic potential of this scaffold.[4][7]
Given their importance, a robust understanding of the synthetic methodologies to access these derivatives is crucial for researchers in the field. This guide provides a detailed overview of the primary synthetic routes, delves into the mechanistic underpinnings of these reactions, and offers detailed protocols for their practical implementation.
Strategic Approaches to the Triazolo[1,5-a]pyrimidine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine system can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The most common strategies include:
-
Cyclocondensation Reactions: Building the pyrimidine ring onto a pre-existing aminotriazole core.
-
Dimroth Rearrangement: Isomerization of a[1][2][3]triazolo[4,3-a]pyrimidine to the more thermodynamically stable [1,5-a] isomer.
-
Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more reactants to rapidly build molecular complexity.
-
Modern Synthetic Enhancements: The use of microwave irradiation and novel catalytic systems to improve reaction kinetics and yields.
This document will explore these methods with a focus on the underlying principles and practical execution.
Method 1: Cyclocondensation of 3-Amino-1,2,4-triazoles with β-Dicarbonyl Compounds
This is arguably the most fundamental and widely employed method for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.[4] The reaction involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.
Causality of the Reaction
The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen of the aminotriazole onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The regioselectivity of the initial attack and subsequent cyclization determines the final substitution pattern on the pyrimidine ring. The use of an acidic or basic catalyst can influence the reaction rate and, in some cases, the regiochemical outcome.
Experimental Workflow Diagram
Caption: General workflow for cyclocondensation synthesis.
Detailed Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
Materials:
-
3-Amino-1,2,4-triazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Method 2: The Dimroth Rearrangement
The Dimroth rearrangement is a powerful thermal or acid/base-catalyzed isomerization of N-heterocycles.[9] In the context of triazolopyrimidines, it facilitates the conversion of the kinetically favored[1][2][3]triazolo[4,3-a]pyrimidine isomer to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine.[2][3] This is often a crucial step, as the initial cyclization may yield the [4,3-a] isomer.
Mechanistic Insight
The accepted mechanism for the Dimroth rearrangement involves a sequence of ring-opening and ring-closing events.[9] Protonation of a pyrimidine nitrogen atom initiates the cleavage of the N-C bond, opening the pyrimidine ring. Tautomerization followed by rotation around a single bond and subsequent ring closure leads to the formation of the rearranged, more stable isomer.[2][9]
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Dimroth rearrangement.
General Protocol for Dimroth Rearrangement
Materials:
-
Solvent (e.g., ethanol, pyridine, or a high-boiling point solvent like DMF)
-
Acid or Base catalyst (optional, e.g., HCl, pyridine)
Procedure:
-
Dissolve the starting[1][2][3]triazolo[4,3-a]pyrimidine in the chosen solvent in a round-bottom flask.
-
If catalysis is required, add a catalytic amount of acid or base. In many cases, heating in a suitable solvent is sufficient.
-
Heat the mixture to reflux and monitor the conversion by TLC or NMR spectroscopy. The rearrangement can take several hours to complete.
-
Once the rearrangement is complete, cool the reaction mixture.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: Three-Component, One-Pot Synthesis
To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multi-component reactions (MCRs) have been developed.[10] These reactions combine 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound in a single step to afford highly substituted triazolo[1,5-a]pyrimidines.[11][12]
Rationale and Advantages
This approach obviates the need for isolating intermediates, thereby saving time, reagents, and reducing waste. The reaction typically proceeds through an initial Knoevenagel condensation or a similar reaction between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the aminotriazole and subsequent cyclization.
General Protocol for Three-Component Synthesis
Materials:
-
3-Amino-1,2,4-triazole
-
Aromatic or aliphatic aldehyde
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, acetoacetanilide)
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., p-toluenesulfonic acid, lemon juice as a green catalyst)[13][14]
Procedure:
-
To a flask containing a stirring solution of 3-amino-1,2,4-triazole (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in ethanol, add the aldehyde (1.0 eq).
-
Add a catalytic amount of the chosen acid catalyst.
-
Heat the mixture to reflux for the time specified in the literature, often ranging from 2 to 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product further by recrystallization.
| Reactant Class | Example | Role in Synthesis |
| Aminotriazole | 3-Amino-1,2,4-triazole | Provides the triazole ring and a nucleophilic nitrogen for pyrimidine ring formation. |
| Aldehyde | Benzaldehyde | Forms the C7 position of the pyrimidine ring and introduces a substituent. |
| β-Dicarbonyl | Ethyl Acetoacetate | Provides the carbon backbone for the pyrimidine ring (C5, C6, and associated substituents). |
Method 4: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[15][16]
Scientific Basis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and efficient heating. This can lead to thermal and specific non-thermal microwave effects that enhance reaction kinetics. For the synthesis of triazolo[1,5-a]pyrimidines, microwave assistance can be applied to both cyclocondensation and multi-component reactions.[17][18]
Protocol: Microwave-Assisted Three-Component Synthesis
Materials:
-
As per the standard three-component synthesis.
-
Microwave-safe reaction vessel with a stirrer bar.
Procedure:
-
In a microwave-safe vessel, combine 3-amino-1,2,4-triazole (1.0 eq), the aldehyde (1.0 eq), and the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5 mL).[15]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes).[15]
-
After irradiation, cool the vessel to a safe temperature.
-
Work up the reaction mixture as described in the conventional heating method (precipitation, filtration, and recrystallization).
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Hours (e.g., 2-12 h) | Minutes (e.g., 10-20 min)[15] |
| Energy Input | Indirect, slow | Direct, rapid |
| Yields | Often moderate to good | Often good to excellent[15] |
| Side Reactions | More prevalent due to prolonged heating | Often reduced |
Conclusion and Future Perspectives
The synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The classical cyclocondensation reaction remains a cornerstone, while the Dimroth rearrangement provides a crucial pathway to the most stable isomer. For rapid library synthesis and improved efficiency, multi-component and microwave-assisted protocols offer significant advantages. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods for this privileged scaffold will remain an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. SYNTHESIS OF 1,2,4-TRIAZOLO[1,5-<i>a</i>]PYRIMIDINE SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. rsisinternational.org [rsisinternational.org]
- 16. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Antiviral Activity Against Influenza Virus
Introduction: The Imperative for Robust Influenza Antiviral Assessment
Influenza viruses are a persistent global health threat, responsible for seasonal epidemics and occasional devastating pandemics.[1][2][3] The rapid evolution of these viruses, characterized by antigenic drift and shift, continually challenges the efficacy of existing vaccines and antiviral drugs.[4][5] This necessitates a robust and continuous pipeline for the discovery and development of new antiviral agents.[6][7] Central to this effort are reliable and reproducible protocols for assessing the antiviral activity of candidate compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating antiviral efficacy against influenza viruses. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating high-quality, actionable data. Our focus is on providing both the "how" and the "why," grounding our protocols in established scientific principles and authoritative references.
I. Foundational Concepts in Influenza Virology for Antiviral Testing
A thorough understanding of the influenza virus life cycle is paramount to designing and interpreting antiviral assays. Each stage of viral replication presents potential targets for therapeutic intervention.
-
Viral Entry: Attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes.
-
Replication and Transcription: The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of PA, PB1, and PB2 subunits, orchestrates the transcription and replication of the viral RNA genome within the host cell nucleus.[8]
-
Assembly and Budding: Newly synthesized viral components are assembled at the host cell membrane.
-
Release: The viral neuraminidase (NA) protein cleaves sialic acid residues, facilitating the release of progeny virions and preventing their aggregation.[9][10]
Current approved antiviral drugs primarily target the M2 ion channel, neuraminidase, and the polymerase complex.[1][2][4][11] The emergence of resistance to these drugs underscores the need for novel compounds with different mechanisms of action.[2][8]
Key Components for In Vitro Antiviral Testing
Successful and reproducible antiviral testing hinges on the careful selection and standardization of key biological reagents.
1. Cell Lines for Influenza Virus Propagation and Antiviral Testing:
The choice of cell line is critical as it can significantly impact viral replication efficiency and the outcome of antiviral assays.[12]
| Cell Line | Origin | Key Characteristics | Recommended For |
| MDCK (Madin-Darby Canine Kidney) | Canine Kidney | Highly susceptible to a wide range of human and avian influenza viruses. Most commonly used for virus isolation, propagation, and plaque assays.[12][13][14] | Plaque Reduction Assays, TCID50 Assays, Virus Propagation |
| A549 | Human Lung Adenocarcinoma | Human origin, useful for studying virus-host interactions in a more physiologically relevant context.[11][12] | Mechanistic studies, evaluation of host-targeted antivirals |
| Vero | African Green Monkey Kidney | Lacks interferon genes, leading to high viral titers for some viruses. Used in vaccine production.[12] | Virus propagation, vaccine research |
| HEK293 | Human Embryonic Kidney | Highly transfectable, often used for generating recombinant viruses and in reporter gene assays.[12] | Minigenome assays, generation of pseudotyped particles |
| hCK (humanized MDCK) | Engineered Canine Kidney | Expresses high levels of human influenza virus receptors, improving isolation and growth of human A/H3N2 viruses.[13] | Isolation and propagation of fastidious human influenza strains |
2. Influenza Virus Strains:
The selection of influenza virus strains should be guided by the specific research question.
| Strain Type | Examples | Rationale for Use |
| Laboratory-adapted strains | A/WSN/33 (H1N1), A/Udorn/72 (H3N2)[1][15] | Well-characterized, grow to high titers, suitable for initial screening. |
| Clinical isolates | Circulating seasonal and pandemic strains | More representative of currently circulating viruses, essential for evaluating the breadth of antiviral activity. |
| Reference viruses for NAI susceptibility | isirv-Antiviral Group (isirv-AVG) panel[16] | Standardized panel for quality control in neuraminidase inhibition assays. |
3. Positive and Negative Controls:
The inclusion of appropriate controls is fundamental to the validation of any antiviral assay.
| Control Type | Examples | Purpose |
| Positive Control Compounds | Oseltamivir, Zanamivir, Peramivir, Baloxavir marboxil[4][17] | To confirm that the assay can detect known antiviral activity. |
| Negative Control Compounds | Vehicle (e.g., DMSO), inactive compounds | To establish the baseline level of viral replication in the absence of antiviral effect. |
| Virus Control | Wells with virus and cells, but no compound | Represents 100% viral activity. |
| Cell Control | Wells with cells only, no virus or compound | Represents 0% viral activity (or 100% cell viability). |
II. Core Assays for Assessing Antiviral Activity
Several well-established assays are routinely used to quantify the inhibitory effect of compounds on influenza virus replication.
A. Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying infectious virus and measuring the efficacy of neutralizing antibodies and antiviral compounds.[18][19] The principle lies in the ability of an infectious virus particle to form a localized area of cell death or infection, known as a plaque, in a cell monolayer. The antiviral activity is determined by the reduction in the number of plaques in the presence of the test compound.[18]
Caption: Workflow of the Plaque Reduction Neutralization Test.
-
Cell Preparation:
-
Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well).[20]
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Compound and Virus Preparation:
-
Prepare a 2x working stock of serial dilutions of the test compound in serum-free medium containing TPCK-trypsin (1 µg/mL).
-
Dilute the influenza virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well (approximately 100 PFU/0.1 mL).[19]
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with sterile PBS.
-
In a separate plate or tubes, mix equal volumes of the 2x compound dilutions and the diluted virus. Incubate for 1 hour at 37°C.
-
Add 0.2 mL of the virus-compound mixture to each well in duplicate or triplicate.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[21]
-
-
Overlay and Incubation:
-
Prepare a semi-solid overlay medium. A common choice is Avicel-based overlay, which is less prone to causing thermal damage to cells compared to agarose.[19][20]
-
Aspirate the inoculum from the wells.
-
Gently add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20 minutes.[21]
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% neutral buffered formalin directly onto the overlay and incubating for at least 1 hour.[21]
-
Carefully remove the overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
B. 50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is another method to titrate infectious virus and assess antiviral activity. It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[22][23] This assay is particularly useful for viruses that do not form clear plaques.[22]
References
- 1. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging antiviral targets for influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Chinese team develops antiviral strategy that could change flu treatment - Chinadaily.com.cn [chinadaily.com.cn]
- 6. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. izsvenezie.com [izsvenezie.com]
- 11. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Global Influenza Programme [who.int]
- 17. Clinical Practice Guidelines for the Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza: 2018 Update by IDSA [idsociety.org]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. Influenza virus plaque assay [protocols.io]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 23. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Structure-Activity Relationship of Triazolo[1,5-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a variety of biological targets.[6][7] This document provides a detailed guide to understanding the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine analogs, with a focus on their application as anticancer agents through mechanisms such as kinase inhibition and disruption of tubulin polymerization. We present not just the "what" but the "why" behind the crucial experimental protocols, offering insights into the design and evaluation of this promising class of compounds.
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine nucleus is an aromatic, fused heterocyclic system that has garnered significant attention due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][8] Its planar structure and distribution of nitrogen atoms facilitate interactions with various enzymatic targets. The core can be systematically modified at several positions, primarily C2, C5, C6, and C7, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the impact of specific substituents at these positions is paramount for the rational design of novel therapeutics.
Key Structural Features and Resulting Biological Activities: A Summary
The biological activity of triazolo[1,5-a]pyrimidine analogs is profoundly influenced by the nature and position of their substituents. The following table summarizes key SAR findings from various studies.
| Target Class | Key Substitutions and SAR Insights | Resulting Activity |
| Tubulin Polymerization Inhibitors | - A 3,4,5-trimethoxyphenyl group at the C7 position is often crucial for potent tubulin polymerization inhibition.[9] - An anilino group at the C2 position enhances antiproliferative activity.[9] - A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the C5-position is required for high potency in certain series.[1] | Potent antiproliferative effects against various cancer cell lines, G2/M cell cycle arrest, and induction of apoptosis.[3][10] |
| Multi-Kinase Inhibitors (CDK2, VEGFR2, EGFR) | - Substitutions on a phenyl ring attached to the core are critical for kinase inhibitory activity. - Specific substitutions determine selectivity towards different kinases like CDK2, VEGFR2, and EGFR.[2][11] | Inhibition of angiogenesis, cell cycle progression, and signal transduction pathways, leading to anticancer effects.[11] |
| LSD1/KDM1A Inhibitors | - The[1][2][3]triazolo[1,5-a]pyrimidine scaffold can serve as a template for designing reversible inhibitors of Lysine Specific Demethylase 1 (LSD1).[7] | Modulation of histone methylation, leading to changes in gene expression and inhibition of cancer cell migration.[7] |
Experimental Protocols: From Synthesis to Biological Evaluation
General Synthesis of Triazolo[1,5-a]pyrimidine Analogs
A common and versatile method for the synthesis of the triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[5] This approach allows for the introduction of diverse substituents on both the triazole and pyrimidine rings.
Protocol: Synthesis of a 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add the desired 1,3-dicarbonyl compound (1.1 eq) to the solution.
-
Catalysis (Optional): For less reactive starting materials, a catalytic amount of a protic or Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6]
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for triazolo[1,5-a]pyrimidine analogs.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triazolo[1,5-a]pyrimidine analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the triazolo[1,5-a]pyrimidine analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[13]
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity.[15]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (stabilizing agent control) and Colchicine (destabilizing agent control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reaction Preparation: On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin (final concentration ~10 µM) in General Tubulin Buffer supplemented with GTP (final concentration 1 mM) and glycerol (final concentration 10%).
-
Compound Addition: Add the test compounds at various concentrations. Include controls with DMSO, paclitaxel, and colchicine.
-
Initiation of Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value for inhibition of polymerization is determined by comparing the extent of polymerization in the presence of the compound to the control.[9]
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: In Vitro Kinase Inhibition Assay (CDK2/VEGFR2)
Luminescence-based kinase assays are commonly used to measure the activity of kinases by quantifying the amount of ATP remaining after the kinase reaction.[3][16][17]
Materials:
-
Recombinant human CDK2/Cyclin A2 or VEGFR2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone H1 for CDK2, poly(Glu,Tyr) for VEGFR2)
-
ATP
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white plate, add the kinase, substrate, and test compound at various concentrations in kinase buffer.[3][18]
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
Measure Luminescence: Read the luminescence using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3]
Diagram: Kinase Inhibition Signaling Pathway
Caption: Inhibition of the VEGFR2 signaling pathway.
Trustworthiness and Self-Validation in Protocols
Each protocol described is designed to be a self-validating system. This is achieved through the inclusion of appropriate controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline for 100% activity or viability.
-
Positive Control: A known inhibitor or activator for the specific assay (e.g., doxorubicin for cytotoxicity, colchicine/paclitaxel for tubulin polymerization, staurosporine for kinase assays) ensures that the assay is performing as expected.
-
Negative Control (Blank): Wells containing all reagents except the enzyme or cells are used to determine the background signal.
By comparing the results of the test compounds to these controls, researchers can have high confidence in the validity of their data.
Conclusion and Future Perspectives
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies and protocols outlined in this guide provide a framework for the rational design and evaluation of new analogs with improved potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors, and investigating the potential of these compounds in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
Troubleshooting & Optimization
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol solubility enhancement techniques
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support guide for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (MTP-7-ol). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the solubility of this compound. MTP-7-ol is a heterocyclic compound belonging to the triazolopyrimidine class, which is noted for a wide range of biological activities and serves as a key intermediate in the synthesis of novel therapeutic agents.[1][2][3][4]
A significant bottleneck in the experimental use of MTP-7-ol is its poor aqueous solubility; one source explicitly describes it as "insoluble in cold water."[5] This property can impede biological assays, formulation development, and pharmacokinetic studies. This guide provides a series of troubleshooting steps and answers to frequently asked questions to help you overcome these challenges.
Physicochemical Properties of MTP-7-ol
| Property | Value | Source |
| CAS Number | 2503-56-2 | [6] |
| Molecular Formula | C₆H₆N₄O | [5][6] |
| Molecular Weight | 150.14 g/mol | [2][5] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | ~280-288 °C | [5][7] |
| Aqueous Solubility | Insoluble in cold water | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my MTP-7-ol has poor solubility in my experiment?
A: You will typically observe one or more of the following:
-
Visible Particulates: The compound fails to dissolve completely, leaving a suspension of solid particles in the solvent even after vigorous vortexing or sonication.
-
Cloudiness or Precipitation: The solution appears hazy or milky (turbid). In some cases, the compound may initially dissolve, especially with heat, but then precipitates or "crashes out" upon cooling or standing.
-
Low and Inconsistent Results: In biological assays, poor solubility leads to an inaccurate concentration of the active compound, resulting in low potency, high variability between replicates, and data that is not reproducible.
-
Crystallization on Labware: You may notice solid compound recrystallizing on the sides of your vials, pipette tips, or well plates.
Q2: What are the primary strategies for enhancing the solubility of a compound like MTP-7-ol?
A: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[8][9] The choice depends on your experimental goal (e.g., a high-concentration stock solution vs. an aqueous formulation for an in vivo study).
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can convert the molecule into a more soluble salt form.
-
Cosolvency: Using a mixture of a primary solvent (like water or buffer) and a miscible organic solvent (a cosolvent) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to create an amorphous solid form, which has a higher dissolution rate than the crystalline form.[12][13]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron or nanometer range dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][14]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes where the hydrophobic MTP-7-ol molecule is encapsulated within the soluble host molecule.[15][16]
Below is a decision-making workflow to help you select an appropriate starting strategy.
Caption: Decision workflow for selecting a solubility enhancement technique.
Troubleshooting Guide: Protocols & Methodologies
Issue 1: MTP-7-ol is precipitating from my aqueous buffer.
Cause & Solution: The hydroxyl group on the pyrimidine ring of MTP-7-ol (pKa not empirically published, but expected to be weakly acidic) can likely be deprotonated to form a more soluble phenolate-like anion at a pH above its pKa. By raising the pH of your buffer, you can significantly increase its solubility.
Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate buffers for pH 7-8, borate buffers for pH 9-10, carbonate-bicarbonate for pH 10-11).
-
Equilibration: Add an excess amount of MTP-7-ol powder to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Shaking/Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully collect a known volume of the clear supernatant. Dilute it with an appropriate mobile phase or solvent and quantify the concentration of dissolved MTP-7-ol using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will reveal the pH at which solubility is maximized. For your experiments, use a buffer at the lowest pH that provides the desired solubility to minimize the risk of compound degradation at highly alkaline pH.
Issue 2: I cannot achieve a high enough concentration for a stock solution using common organic solvents.
Cause & Solution: While solvents like ethanol or methanol may be insufficient, using strong, water-miscible aprotic organic solvents, often employed as cosolvents, can dramatically improve solubility.[11] These solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute.
Protocol: Cosolvent Screening for Stock Solutions
-
Solvent Selection: Choose a panel of pharmaceutically acceptable cosolvents.[11] See the table below for recommendations.
-
Solubility Test: In separate glass vials, attempt to dissolve a known weight of MTP-7-ol in a known volume of each solvent (e.g., start by trying to make a 10 mg/mL solution).
-
Energy Input: Use a vortex mixer and a bath sonicator to assist dissolution. Gentle warming (e.g., to 30-40°C) can also be applied, but be cautious and check for compound stability at elevated temperatures.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, try increasing the concentration until you reach the saturation point.
-
Application: Once a suitable cosolvent system is identified (e.g., 100% DMSO), you can prepare a highly concentrated stock (e.g., 50 mM). When diluting this stock into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of the organic cosolvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
| Cosolvent | Class | Key Properties & Notes |
| DMSO (Dimethyl sulfoxide) | Aprotic Polar | Excellent solubilizing power. Hygroscopic. Use a low final concentration (<0.5%) in cell-based assays. |
| NMP (N-Methyl-2-pyrrolidone) | Aprotic Polar | Strong solubilizer, often used in formulation development.[17] |
| PEG 400 (Polyethylene glycol 400) | Protic Polar | Low toxicity, commonly used in in vivo formulations. Can form viscous solutions.[12] |
| Propylene Glycol | Protic Polar | Common vehicle for oral and parenteral formulations.[11] |
| Ethanol | Protic Polar | Often used in combination with other cosolvents. Can cause protein precipitation at high concentrations.[11] |
Issue 3: Simple solutions are inadequate for my formulation needs. What advanced methods can I use?
Cause & Solution: For challenging applications requiring high aqueous concentrations without organic cosolvents (e.g., intravenous formulations), advanced techniques that modify the physical state of the drug are necessary. Solid dispersion and nanosuspension are two powerful, industry-standard approaches.[9]
Advanced Technique 1: Amorphous Solid Dispersion
This technique enhances solubility by converting the stable, low-solubility crystalline form of MTP-7-ol into a high-energy, more soluble amorphous form, which is stabilized by a hydrophilic polymer carrier.[13][18]
-
Co-dissolution: Dissolve both MTP-7-ol and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 by weight.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Collection & Sizing: Scrape the resulting solid material from the flask. This is the amorphous solid dispersion. It can be gently milled or sieved to obtain a uniform powder.
-
Characterization & Use: The resulting powder should be characterized (e.g., by DSC and XRD to confirm its amorphous nature) and can then be dissolved in an aqueous medium. The polymer carrier aids in wetting and prevents recrystallization, leading to a supersaturated solution of MTP-7-ol.[12]
Caption: Workflow for preparing an amorphous solid dispersion.
Advanced Technique 2: Nanosuspension
This approach uses top-down or bottom-up methods to produce drug nanoparticles (typically < 1000 nm).[19] The vast increase in surface area leads to a higher dissolution rate and increased saturation solubility. Nanosuspensions are particularly useful for parenteral and oral drug delivery.[19][20][21]
-
Pre-suspension: Disperse crude MTP-7-ol powder in an aqueous solution containing one or more stabilizers (surfactants like Polysorbate 80 or polymers like HPMC). This creates a macro-suspension.
-
Pre-milling (Optional but Recommended): Reduce the particle size of the pre-suspension using a high-shear mixer or a bead mill to prevent clogging of the homogenizer. The goal is to get particles into the low-micron range.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer.[9] The combination of high pressure, shear forces, and cavitation within the homogenizer's interaction chamber breaks down the drug microparticles into nanoparticles.[8]
-
Cycling: Repeat the homogenization process for multiple cycles (e.g., 10-30 cycles) until the desired particle size and a narrow size distribution are achieved. Monitor particle size using a technique like Dynamic Light Scattering (DLS).
-
Final Formulation: The resulting aqueous suspension of MTP-7-ol nanoparticles is the final product, which can be used directly or further processed (e.g., lyophilized).
Caption: Workflow for preparing a nanosuspension via HPH.
References
- 1. Buy 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- [webbook.nist.gov]
- 7. A18438.14 [thermofisher.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. ijpsr.com [ijpsr.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. preprints.org [preprints.org]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol stability in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, focusing on its stability in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in a DMSO solution?
A1: The stability of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO can be influenced by several factors:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible functional groups. It is crucial to use anhydrous DMSO and minimize the exposure of stock solutions to air.[1][2]
-
Temperature: Storage temperature is a critical factor. While freezing solutions at -20°C or -80°C is a common practice to slow down degradation, some compounds may precipitate at lower temperatures.[2] Accelerated degradation can occur at elevated temperatures.[3]
-
Light Exposure: Photodegradation can be a concern for many heterocyclic compounds. It is recommended to store solutions in amber vials to protect them from light.
-
pH: Although DMSO is an aprotic solvent, the presence of acidic or basic impurities can catalyze degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for electron-rich heterocyclic systems. For sensitive compounds, purging the solution with an inert gas like argon or nitrogen can be beneficial.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact compound stability, though many compounds are resistant to a limited number of cycles.[3][4] It is best practice to aliquot stock solutions into single-use vials to minimize this effect.[2]
Q2: How should I prepare and store stock solutions of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO for optimal stability?
A2: To ensure the longevity of your compound in DMSO, follow these guidelines:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO to minimize water content.
-
Equilibrate to Room Temperature: Before opening, allow both the compound powder and the DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.[2]
-
Accurate Preparation: Dissolve a precisely weighed amount of the compound in a specific volume of anhydrous DMSO to achieve your target concentration.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use amber vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture and light.[2]
-
Inert Gas Purge: For long-term storage or if the compound is suspected to be oxygen-sensitive, gently purge the headspace of each vial with argon or nitrogen before sealing.[2]
-
Optimal Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable, but a stability study is recommended to confirm.
Q3: My experimental results are inconsistent. Could degradation of my 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol stock solution be the cause?
A3: Yes, inconsistent experimental results can be a symptom of compound degradation. If you suspect this, it is advisable to perform a quality control check on your stock solution. This can be done by comparing the analytical profile (e.g., by HPLC-UV or LC-MS) of your current stock solution to that of a freshly prepared solution or a previously recorded profile.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in the DMSO stock solution. | 1. Prepare a fresh stock solution from solid material and re-run the experiment. 2. Perform an analytical check (e.g., HPLC, LC-MS) on the old stock solution to assess its purity. 3. Review storage conditions; ensure the use of anhydrous DMSO, protection from light, and appropriate temperature. |
| Precipitate observed in the DMSO stock solution after thawing. | The compound has poor solubility at lower temperatures, or the concentration is too high. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the compound is fully dissolved before use. 2. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. 3. For future preparations, consider if a different solvent or a co-solvent system is appropriate for your experimental needs. |
| Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. | Chemical degradation of the compound. | 1. Attempt to identify the degradation products. This may provide clues about the degradation pathway (e.g., hydrolysis, oxidation). 2. Based on the suspected degradation pathway, modify storage conditions. For example, if oxidation is suspected, store under an inert atmosphere. If hydrolysis is suspected, ensure the use of anhydrous DMSO and minimize exposure to moisture.[1][3] |
Quantitative Data on Compound Stability in DMSO
| Storage Condition | Time Point | Percentage of Compounds with >90% Integrity |
| Room Temperature (~25°C) | 1 Month | ~80% |
| 4°C | 2 Years | ~85%[5] |
| -20°C | >2 Years | >95% |
Note: This table is for illustrative purposes and actual stability will be compound-specific.
Experimental Protocols
Protocol for Assessing the Stability of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO
This protocol outlines a method to determine the stability of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in a DMSO solution over time at different temperatures using LC-MS.
Materials:
-
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
-
Anhydrous DMSO (high purity)
-
Stable internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Amber glass vials
-
Calibrated analytical balance and pipettes
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in anhydrous DMSO.
-
Prepare a 10 mM stock solution of a stable internal standard in anhydrous DMSO. The IS should be a compound that does not degrade under the test conditions and has a similar UV absorbance or ionization efficiency.[1]
-
-
Sample Preparation:
-
In amber vials, prepare replicate samples by mixing the compound stock solution and the internal standard stock solution.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each replicate, dilute it appropriately with a suitable solvent (e.g., 50:50 acetonitrile/water), and analyze by LC-MS.[1] This will serve as your 100% reference point.
-
-
Incubation:
-
Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each replicate vial, dilute, and analyze by LC-MS.[1]
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Normalize the ratios at each time point to the T=0 ratio.
-
Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.[1]
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Hypothetical degradation pathways for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in DMSO.
References
Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol?
The most widely adopted synthetic route is the condensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid or ethanol, often with heating.
Q2: What are the potential impurities I should be aware of in the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol?
Several impurities can arise during the synthesis, primarily due to the reactivity of the starting materials and potential side reactions. The most common impurities include:
-
Unreacted Starting Materials: Residual 3-amino-1,2,4-triazole and ethyl acetoacetate.
-
Isomeric Byproducts: Formation of the kinetic product, 7-methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5-ol, which may not fully rearrange to the thermodynamically more stable desired product. Other regioisomers resulting from the reaction at different nitrogen atoms of the triazole ring are also possible.
-
Ethyl Acetoacetate Self-Condensation Products: Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form ethyl 2-acetyl-3-oxobutanoate and other related oligomeric impurities.
-
Hydrolysis and Degradation Products: Hydrolysis of the ester group of ethyl acetoacetate to acetoacetic acid, which can further decompose, may introduce minor impurities. The final product itself could also be susceptible to degradation under harsh reaction or work-up conditions.
Q3: How can I minimize the formation of the isomeric impurity, 7-methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5-ol?
The formation of the desired [1,5-a] isomer is favored by thermodynamic control. Ensuring a sufficient reaction time and temperature can promote the Dimroth rearrangement from the initially formed [4,3-a] isomer to the more stable [1,5-a] product. The choice of solvent can also influence the rate of this rearrangement.
Q4: What analytical techniques are recommended for identifying and quantifying impurities in my product?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from unreacted starting materials and various byproducts. When coupled with a UV detector, it can be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals are well-resolved from the main component.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient purification. | Increase reaction time and/or temperature. Ensure proper stoichiometry of reactants. Optimize the purification process (e.g., recrystallization solvent system). |
| Presence of a Significant Amount of Starting Materials in the Final Product | Insufficient reaction time or temperature; Inefficient work-up and purification. | Extend the reaction duration or increase the temperature. Improve the purification method to effectively remove unreacted starting materials. |
| Detection of an Isomer by LC-MS or NMR | Incomplete Dimroth rearrangement from the [4,3-a] to the [1,5-a] isomer. | Increase the reaction time or temperature to facilitate the rearrangement. Consider using a higher-boiling point solvent. |
| Presence of High Molecular Weight Impurities | Self-condensation of ethyl acetoacetate. | If using a base catalyst, ensure it is added slowly and at a controlled temperature. Minimize the excess of ethyl acetoacetate. |
| Product Discoloration | Degradation of starting materials or product; Presence of colored impurities. | Ensure the purity of starting materials. Perform the reaction under an inert atmosphere if sensitive to oxidation. Optimize purification to remove colored byproducts. |
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for common impurities observed in a typical synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, as might be determined by HPLC analysis.
| Impurity | Structure | Typical Abundance (Area % by HPLC) |
| 3-Amino-1,2,4-triazole | < 0.5% | |
| Ethyl Acetoacetate | < 0.5% | |
| 7-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5-ol | 0.1 - 2.0% | |
| Ethyl 2-acetyl-3-oxobutanoate | < 0.2% (if base is used) |
Experimental Protocols
Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
This protocol describes a general method for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.0 eq) and glacial acetic acid.
-
To the stirred suspension, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a white to off-white solid.
Visualizations
Caption: Synthetic pathway for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Caption: Potential impurity formation pathways.
References
Technical Support Center: Synthesis of Triazolo[1,5-a]pyrimidines
Welcome to the technical support center for triazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, serving as a purine bioisostere and exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compounds.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?
Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Causality: The formation of the triazolo[1,5-a]pyrimidine ring is a cyclocondensation reaction. Its success hinges on the effective reaction between a dinucleophilic 3-amino-1,2,4-triazole and a 1,3-bielectrophilic species (like a 1,3-dicarbonyl compound).[2] Failure can occur at multiple stages, from initial condensation to the final cyclization.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
-
Key Actionable Steps:
-
Reaction Monitoring: Before concluding a failure, ensure you have monitored the reaction over time (e.g., TLC, LC-MS). Many condensations of this type require several hours or even overnight reflux.
-
Reagent Purity: 3-amino-1,2,4-triazole can degrade. Ensure its purity. Similarly, 1,3-dicarbonyl compounds, especially β-ketoesters, can undergo self-condensation or hydrolysis. Use freshly distilled or purified reagents.
-
Catalyst Choice: The reaction is typically acid-catalyzed. Common choices include acetic acid (often used as the solvent), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid. In some cases, particularly with sensitive substrates, a base catalyst like pyridine or piperidine may be employed. For multi-component syntheses under greener conditions, even catalysts like lemon juice have been reported.[4]
-
Temperature & Solvent: Adequate thermal energy is often required to drive the final dehydration and ring-closing step. If you are running the reaction in a low-boiling solvent like ethanol, consider switching to a higher-boiling one like n-butanol, DMF, or glacial acetic acid to increase the reaction temperature.
-
Question 2: I've isolated a product, but its spectral data (NMR) doesn't match the expected triazolo[1,5-a]pyrimidine. What could it be?
Answer: You have likely formed the kinetic, thermodynamically less stable isomer: a [1][5][6]triazolo[4,3-a]pyrimidine . This is a very common occurrence.
-
Mechanistic Insight: The reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl proceeds through a complex pathway. The initial condensation can occur via two different nitrogen atoms of the aminotriazole. Attack through the endocyclic N4 leads to the kinetic [4,3-a] isomer, while a different pathway involving the exocyclic amino group and N2 leads to the thermodynamic [1,5-a] isomer. The [1,5-a] isomer is more stable due to its delocalized 10-π electron aromatic system.[2]
-
The Solution: Dimroth Rearrangement: The [4,3-a] isomer can be converted to the desired [1,5-a] isomer via a Dimroth rearrangement. This process typically involves heating the isolated kinetic product, or the entire reaction mixture, often under acidic or basic conditions.[2]
-
Practical Tip: If you suspect formation of the [4,3-a] isomer, simply continue to heat the reaction mixture at reflux for an extended period (monitor by TLC/LC-MS). Often, the conversion will happen in situ. Using pyridine or acetic acid as the solvent at reflux is highly effective at promoting this rearrangement.
Caption: Isomer formation and the corrective Dimroth rearrangement.
-
Question 3: My product is poorly soluble and difficult to purify by column chromatography. What are my options?
Answer: The planar, aromatic nature of the triazolo[1,5-a]pyrimidine core often leads to poor solubility in common organic solvents and strong retention on silica gel.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying these compounds if a suitable solvent system can be found. Try polar, high-boiling solvents like DMF, DMSO, acetic acid, or ethanol/water mixtures.
-
Trituration: If recrystallization fails, washing (triturating) the crude solid with a series of solvents can remove more soluble impurities. Start with a non-polar solvent (e.g., hexanes), followed by a slightly more polar one (e.g., diethyl ether or ethyl acetate), and finally a polar one in which the product is sparingly soluble (e.g., methanol or ethanol).
-
Reverse-Phase Chromatography: If your compound has some solubility in water/acetonitrile or water/methanol, reverse-phase flash chromatography (C18 silica) is an excellent alternative to normal-phase.
-
Acid/Base Extraction: If your molecule contains a basic nitrogen atom that is not part of the aromatic system (e.g., a dialkylamino substituent), you may be able to dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl), wash with an organic solvent like dichloromethane to remove non-basic impurities, and then re-precipitate your product by basifying the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for synthesizing the triazolo[1,5-a]pyrimidine core?
A: The most widely used and robust method is the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent (e.g., α,β-unsaturated ketones, β-enaminones).[2][7] This approach offers great flexibility in introducing substituents at positions 2, 5, 6, and 7 of the final heterocyclic system.
Q: How do I choose the best solvent and catalyst for my specific substrates?
A: This requires some optimization, but here is a general guide.
| Condition | Solvent | Catalyst | Temperature | Rationale & Best Use Case |
| Standard | Glacial Acetic Acid | Self-catalyzed | Reflux | Excellent general-purpose condition. The acid catalyzes the reaction and the high boiling point promotes cyclization and Dimroth rearrangement. |
| Mild | Ethanol / Methanol | p-TsOH or HCl (cat.) | Reflux | Good for substrates that might be sensitive to strongly acidic or very high-temperature conditions. May require longer reaction times. |
| High Temp | DMF / Dioxane | p-TsOH | 100-150 °C | For unreactive starting materials that require more thermal energy to react. |
| Basic | Pyridine | Self-catalyzed | Reflux | Useful for specific substrates and highly effective at promoting the Dimroth rearrangement. |
| Green | Water / Water-Ethanol | p-TsOH / Lemon Juice | Reflux | Environmentally friendly approach that can be surprisingly effective for certain multi-component reactions.[4] |
| Rapid | Solvent-free | Various | Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[8][9] |
Q: Can I use a one-pot, multi-component reaction (MCR) to improve efficiency?
A: Absolutely. MCRs are an excellent strategy for synthesizing these scaffolds. For example, a one-pot, three-component reaction of an aminotriazole, a 1,3-dicarbonyl compound, and an aldehyde can efficiently generate highly substituted triazolo[1,5-a]pyrimidines in good yields.[10][11] This approach improves atom economy and reduces the number of workup and purification steps.
Experimental Protocol: General Synthesis of a 5,7-Disubstituted-[1][6][7]triazolo[1,5-a]pyrimidine
This protocol describes a general and reliable method that can be adapted for various substrates.
Objective: To synthesize a substituted triazolo[1,5-a]pyrimidine via acid-catalyzed cyclocondensation.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 - 1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: To the round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a solution or suspension with a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting materials and the formation of a new, typically UV-active, product spot. The reaction may take anywhere from 2 to 24 hours. Note: You may initially see the kinetic [4,3-a] isomer, which should convert to the more stable [1,5-a] product upon continued heating.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate.
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with a small amount of cold water to remove excess acetic acid, followed by a wash with cold ethanol or diethyl ether.
-
If no solid forms: Slowly pour the cooled reaction mixture into a beaker of ice water. The product will often precipitate. If it oils out, try scratching the flask or adding a seed crystal. Collect the resulting solid by vacuum filtration.
-
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 11. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Triazolopyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of triazolopyrimidine compounds.
Troubleshooting Guides
Researchers encountering poor aqueous solubility with triazolopyrimidine compounds can refer to the following guide, which outlines various established and novel enhancement strategies.
Solubility Enhancement Techniques
The selection of an appropriate solubility enhancement technique depends on the physicochemical properties of the specific triazolopyrimidine compound, the desired dosage form, and the intended route of administration.[1][2][3][4] The following table summarizes key techniques.
| Technique | Description | Advantages | Disadvantages |
| Physical Modifications | |||
| Particle Size Reduction (Micronization & Nanonization) | Increasing the surface area of the compound by reducing particle size, which enhances the dissolution rate.[3][5] | Broadly applicable, can significantly increase dissolution velocity. | May not be sufficient for highly insoluble compounds; potential for particle agglomeration.[6] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in an amorphous form within a hydrophilic polymer matrix.[7][8] | Can lead to significant increases in apparent solubility and bioavailability.[7] | The amorphous form can be physically and chemically unstable, with a risk of recrystallization.[9] |
| Chemical Modifications | |||
| Salt Formation | Converting ionizable triazolopyrimidine compounds into salt forms that have better aqueous solubility.[10] | A common and effective method for acidic and basic drugs; can significantly improve dissolution rates.[5][10] | Not applicable to non-ionizable compounds; the salt may revert to the less soluble free form. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized to improve its physicochemical properties, such as solubility.[11][12] | Can dramatically increase solubility (e.g., 600-fold improvement for a pyrazolo[3,4-d]pyrimidine prodrug); can also improve other properties like permeability.[11] | Requires chemical modification of the parent drug, which may introduce additional complexities in development and metabolism.[12] |
| Formulation-Based Approaches | |||
| Co-solvency | A water-miscible solvent in which the drug is soluble is added to the aqueous system to increase the drug's solubility.[13][14] | Simple and rapid formulation technique.[13] | Potential for in-vivo precipitation upon dilution with aqueous fluids; toxicity concerns with some co-solvents.[15] |
| Cyclodextrin Complexation | Formation of inclusion complexes where the hydrophobic triazolopyrimidine molecule is encapsulated within the lipophilic cavity of a cyclodextrin.[1][8] | Can significantly increase the aqueous solubility of the drug. | The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high concentrations.[8] |
| Lipid-Based Formulations | The drug is dissolved in lipid excipients, forming solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][8] | Can enhance oral bioavailability by improving solubility and utilizing lipid absorption pathways. | The formulation can be complex; potential for drug precipitation upon dispersion in the gastrointestinal tract. |
| Nanosuspensions | A sub-micron colloidal dispersion of the pure drug particles stabilized by surfactants and polymers.[16][17] | Applicable for drugs poorly soluble in both aqueous and organic media; increases saturation solubility and dissolution velocity.[16] | Physical stability can be a challenge, with potential for particle growth (Ostwald ripening). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in applying these techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials : Triazolopyrimidine compound, hydrophilic polymer (e.g., PVP, HPMC), suitable organic solvent (e.g., methanol, acetone).
-
Procedure :
-
Dissolve the triazolopyrimidine compound and the hydrophilic polymer in the organic solvent.
-
The solvent is then removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid dispersion is collected and dried further to remove any residual solvent.
-
Characterize the solid dispersion for amorphicity (using techniques like PXRD and DSC) and determine the enhancement in aqueous solubility.[6]
-
Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization
-
Materials : Triazolopyrimidine compound, stabilizer (e.g., a surfactant like Poloxamer 188), purified water.
-
Procedure :
-
Disperse the triazolopyrimidine compound in an aqueous solution of the stabilizer.
-
Subject the suspension to high-pressure homogenization. This process involves forcing the suspension through a narrow gap at high pressure, which reduces the particle size to the nanometer range.
-
The process is typically repeated for several cycles until a desired particle size distribution is achieved.
-
Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.[18]
-
Protocol 3: Cyclodextrin Complexation by Kneading Method
-
Materials : Triazolopyrimidine compound, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), water, and ethanol.
-
Procedure :
-
Create a paste of the cyclodextrin with a small amount of water.
-
Dissolve the triazolopyrimidine compound in a minimal amount of ethanol and add it to the cyclodextrin paste.
-
Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes).
-
Dry the resulting complex in an oven at a controlled temperature.
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Evaluate the complex for drug content, and enhancement in solubility and dissolution rate.[8]
-
Frequently Asked Questions (FAQs)
Q1: My triazolopyrimidine compound is poorly soluble in both aqueous and organic solvents. Which solubility enhancement techniques should I consider?
A1: For compounds with poor solubility in both aqueous and organic media, formulation as a nanosuspension is a promising approach.[16] Nanosuspensions consist of pure drug nanocrystals suspended in an aqueous vehicle, which can enhance both the dissolution velocity and saturation solubility. Other techniques to consider include the preparation of amorphous solid dispersions and lipid-based formulations.
Q2: How does pH affect the solubility of my triazolopyrimidine compound?
A2: The effect of pH on solubility is dependent on the pKa of your specific triazolopyrimidine derivative. If your compound has ionizable functional groups (acidic or basic), its solubility will be pH-dependent.[19] For a basic compound, solubility will generally increase as the pH decreases, while for an acidic compound, solubility will increase as the pH increases.[20] It is crucial to determine the pH-solubility profile of your compound to understand its behavior in different environments, such as the gastrointestinal tract.
Q3: Can I use co-solvents to improve the solubility of my triazolopyrimidine for in-vitro assays?
A3: Yes, co-solvents like DMSO, ethanol, and polyethylene glycols are commonly used to dissolve poorly soluble compounds for in-vitro testing.[7][15] However, it is important to be aware that high concentrations of organic solvents can be toxic to cells.[15] Additionally, the use of co-solvents can sometimes lead to drug precipitation when the solution is diluted in an aqueous buffer.[15] Therefore, it is advisable to use the lowest effective concentration of the co-solvent and to perform appropriate vehicle controls in your experiments.
Q4: What is the prodrug approach and how can it help with the solubility of triazolopyrimidine compounds?
A4: The prodrug approach involves chemically modifying the parent drug to create a more soluble, bioreversible derivative.[11][12] This derivative, or prodrug, is designed to be converted back to the active parent drug in the body.[11] For example, a water-soluble promoiety can be attached to the triazolopyrimidine scaffold. This strategy has been shown to significantly improve the aqueous solubility of related pyrazolo[3,4-d]pyrimidine compounds.[11]
Q5: How can I assess the physical stability of an amorphous solid dispersion of my triazolopyrimidine compound?
A5: The physical stability of an amorphous solid dispersion, specifically its tendency to recrystallize, can be assessed using several techniques. Powder X-ray Diffraction (PXRD) can be used to detect the presence of crystalline material. Differential Scanning Calorimetry (DSC) can be employed to monitor for any changes in the glass transition temperature (Tg) or the appearance of melting endotherms over time under accelerated stability conditions (e.g., elevated temperature and humidity).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijcsrr.org [ijcsrr.org]
- 5. ijpsm.com [ijpsm.com]
- 6. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. wisdomlib.org [wisdomlib.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. dovepress.com [dovepress.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of Triazolopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of triazolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrimidine derivative shows low apparent permeability (Papp) in the Caco-2 assay. What are the initial troubleshooting steps?
A1: Low Papp values in Caco-2 assays are a common challenge. Here are some initial steps to consider:
-
Assess Physicochemical Properties: Review the compound's properties against Lipinski's Rule of Five (molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Deviations can suggest inherent permeability issues.
-
Solubility Limitations: Poor aqueous solubility can lead to an underestimation of permeability. Ensure your compound is fully dissolved in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on cell monolayer integrity.
-
Efflux Transporter Activity: Triazolopyrimidines can be substrates for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B > 2) suggests active efflux. To confirm this, run the assay with known P-gp inhibitors, such as verapamil.
-
Compound Stability: Verify the stability of your compound in the assay buffer and in the presence of cells over the incubation period. Degradation can lead to inaccurate permeability measurements.
-
Monolayer Integrity: Ensure the Caco-2 monolayer integrity is within the acceptable range by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
Q2: How can I improve the passive permeability of my triazolopyrimidine series?
A2: Improving passive permeability often involves structural modifications to optimize physicochemical properties:
-
Reduce Hydrogen Bonding Capacity: Decrease the number of hydrogen bond donors and acceptors. This can be achieved by N-methylation of amides or masking polar functionalities that are not essential for target engagement.
-
Optimize Lipophilicity (logP/logD): Aim for a logP value in the optimal range of 1-3 for passive diffusion. Both very low and very high lipophilicity can limit permeability. High lipophilicity can lead to increased membrane retention.
-
Reduce Molecular Size and Rigidity: Smaller molecules with fewer rotatable bonds generally exhibit better permeability. Cyclization can sometimes improve permeability by reducing conformational flexibility and masking polar groups.
-
Introduce Intramolecular Hydrogen Bonds: Strategically introducing groups that can form intramolecular hydrogen bonds can shield polar functionalities, reducing the desolvation penalty upon entering the lipid bilayer.
Q3: My compound has good PAMPA permeability but poor Caco-2 permeability. What does this suggest?
A3: This discrepancy often points towards the involvement of biological transport mechanisms not present in the artificial PAMPA membrane. The most likely reason is that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells. The PAMPA assay only measures passive diffusion, while the Caco-2 assay accounts for both passive diffusion and active transport. To investigate this, you should perform a bi-directional Caco-2 assay to determine the efflux ratio.
Q4: What are the key differences between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay?
A4: Both assays assess permeability, but they model different aspects of intestinal absorption:
-
PAMPA: This is a non-cell-based assay that measures passive transcellular permeability across an artificial lipid membrane. It is high-throughput and cost-effective, making it suitable for early-stage screening. However, it does not account for active transport or paracellular transport.
-
Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess transcellular and paracellular transport, as well as active uptake and efflux. It is considered more physiologically relevant than PAMPA but is lower throughput and more complex.
Troubleshooting Guides
Issue 1: High Variability in Permeability Data
-
Potential Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Steps:
-
Routinely monitor TEER values to ensure they are within the established range for your laboratory before and after each experiment.
-
Standardize cell seeding density and culture time (typically 21 days) to ensure consistent differentiation.
-
Visually inspect the monolayer for any signs of damage or lack of confluence.
-
-
-
Potential Cause: Compound solubility issues.
-
Troubleshooting Steps:
-
Determine the kinetic solubility of your compounds in the assay buffer.
-
If solubility is low, consider using a low concentration of a co-solvent (e.g., <1% DMSO). Run a vehicle control to assess the co-solvent's effect on the monolayer.
-
-
-
Potential Cause: Inaccurate sample quantification.
-
Troubleshooting Steps:
-
Ensure your analytical method (e.g., LC-MS/MS) is validated for the specific compound and matrix.
-
Check for compound adsorption to plasticware. Using low-binding plates can help mitigate this.
-
-
Issue 2: Low Compound Recovery in Caco-2 Assay
-
Potential Cause: Non-specific binding to assay plates or cell monolayer.
-
Troubleshooting Steps:
-
Include a mass balance calculation by measuring the compound concentration in the donor and receiver compartments, as well as in cell lysates, at the end of the experiment.
-
Consider adding a low concentration of a non-ionic surfactant, like polysorbate 20, to the buffer to reduce non-specific binding, ensuring it doesn't compromise the monolayer integrity.
-
-
-
Potential Cause: Compound metabolism by Caco-2 cells.
-
Troubleshooting Steps:
-
Although Caco-2 cells have limited metabolic activity, some metabolism can occur. Analyze samples for the parent compound and potential metabolites.
-
If metabolism is significant, consider using a different in vitro model or co-dosing with a general metabolic inhibitor if appropriate for the research question.
-
-
Data Presentation
The following table summarizes the Parallel Artificial Membrane Permeability Assay (PAMPA) data for a series of triazolo[4,5-d]pyrimidine derivatives. Compounds with a PAMPA value >10 × 10⁻⁶ cm/s are generally considered to have high permeability.
| Compound ID | GCN2 IC50 (nM) | Solubility at pH 7.4 (µM) | PAMPA (10⁻⁶ cm/s) | Permeability Classification |
| 1 | 24.3 | 2.5 | 15.6 | High |
| 2 | 18.6 | 1.1 | 14.3 | High |
| 3 | 22.3 | 0.8 | 13.9 | High |
| 4 | 28.1 | 1.3 | 12.8 | High |
| 5 | 33.7 | 1.9 | 11.5 | High |
| 6 | 46.4 | 2.1 | 10.7 | High |
| 7 | 29.5 | 0.9 | 9.8 | Low |
| 8 | 35.1 | 1.5 | 8.5 | Low |
| 9 | 41.2 | 1.2 | 7.6 | Low |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Prepare a stock solution of the triazolopyrimidine derivative in DMSO.
-
Dilute the stock solution with buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should typically be ≤ 1%.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well microfilter plate with a synthetic lipid solution (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay Incubation:
-
Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".
-
Add the compound solution to the donor wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_D(0) is the initial concentration of the compound in the donor well.
-
-
Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values within a predetermined acceptable range.
-
The permeability of a low-permeability marker, such as Lucifer Yellow, can also be assessed to confirm monolayer integrity.
-
-
Assay Procedure (for Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of the triazolopyrimidine derivative in the transport buffer.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Bi-directional Permeability and Efflux Ratio:
-
To determine the efflux ratio, also perform the experiment in the basolateral to apical direction.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
-
Sample Analysis and Papp Calculation:
-
Determine the compound concentration in the samples by LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor chamber.
-
-
Visualizations
Caption: Experimental workflow for assessing and optimizing the cell permeability of triazolopyrimidine derivatives.
Caption: Troubleshooting flowchart for low Caco-2 permeability of triazolopyrimidine derivatives.
Reducing off-target effects of triazolopyrimidine inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyrimidine-based inhibitors. The focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with triazolopyrimidine inhibitors?
A1: Off-target effects primarily arise from the structural similarity of ATP-binding pockets across the human kinome.[1] Triazolopyrimidine inhibitors, often designed as ATP-competitive molecules, can inadvertently bind to and inhibit kinases other than the intended target.[1][2] This can lead to unexpected cellular phenotypes, toxicity, or the activation of compensatory signaling pathways, complicating data interpretation.[1][2]
Q2: I'm observing a cellular effect in a cell line that doesn't express the primary target of my inhibitor. Is this definitively an off-target effect?
A2: This is a strong indication of off-target activity.[1] If the intended protein target is absent, any observed biological effect must be due to the inhibitor acting on one or more other molecules within the cell.[3] It is crucial to characterize the inhibitor's selectivity profile to identify these unintended targets.
Q3: How can I proactively assess the selectivity of my triazolopyrimidine inhibitor before starting extensive experiments?
A3: A multi-faceted approach is recommended. You can start with computational methods to predict potential off-targets and then confirm these predictions experimentally.
-
Computational Prediction: In silico tools can predict off-target interactions by comparing the inhibitor's structure against a database of kinase binding sites or by using machine learning models trained on known inhibitor-kinase interaction data.[4][5][6] These methods can provide an initial list of potential off-targets to guide experimental validation.[4][5]
-
Experimental Profiling: The most direct method is to screen the inhibitor against a large panel of kinases.[7] Commercially available kinome profiling services can test your compound against hundreds of kinases in parallel, providing a comprehensive selectivity profile.[8][9]
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not align with the known function of the primary target.
This common issue suggests that the inhibitor is modulating one or more unintended signaling pathways.
Recommended Actions & Protocols:
-
Confirm Target Engagement: First, verify that your inhibitor is binding to its intended target in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[10][11] A positive thermal shift confirms target engagement.[12][13]
-
Identify Off-Targets: Use a kinome profiling service to screen your inhibitor against a broad panel of kinases. This will identify unintended targets.[7][8][9]
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to see if the activation status of key proteins in related or compensatory signaling pathways is altered.[1]
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
This suggests that either the on-target effect is inherently cytotoxic or off-target effects are causing toxicity.
Recommended Actions & Protocols:
-
Dose-Response Analysis: Perform a careful dose-response curve for both on-target activity and cytotoxicity. If the therapeutic window is narrow, off-target toxicity is likely.[1]
-
Test Orthogonal Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary protein.[1] If this second inhibitor shows the desired on-target effect without the same cytotoxicity, it strongly suggests the toxicity of your original compound is due to off-target effects.
-
Genetic Knockout/Knockdown: Use CRISPR or siRNA to eliminate the primary target. If the cells remain sensitive to the inhibitor's toxicity even without the target, the cytotoxicity is definitively off-target.[3]
Data Presentation: Comparing Inhibitor Selectivity
When evaluating inhibitors, it is critical to compare their potency against the primary target versus other kinases. The following table illustrates how to present kinome scan data for two hypothetical triazolopyrimidine inhibitors.
Table 1: Kinase Selectivity Profile of Inhibitor A vs. Inhibitor B (IC50 in nM)
| Kinase Target | Inhibitor A (IC50 nM) | Inhibitor B (IC50 nM) | Comments |
| Primary Target: KIN1 | 15 | 25 | Both are potent inhibitors of the primary target. |
| Off-Target: KIN2 | 85 | >10,000 | Inhibitor A shows significant off-target activity. |
| Off-Target: KIN3 | 5,200 | >10,000 | Inhibitor B is highly selective. |
| Off-Target: KIN4 | 350 | 8,500 | Inhibitor A has multiple off-targets. |
Data is hypothetical for illustrative purposes.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11][12]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your triazolopyrimidine inhibitor at the desired concentration and another set with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.[10]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.[10]
-
Lysis: Lyse the cells, often through repeated freeze-thaw cycles, to release the cellular proteins.[12]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blot or ELISA.[14]
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound has bound to and stabilized the target protein.[11]
Protocol 2: Mass Spectrometry-Based Kinome Profiling
This method provides a broad, unbiased assessment of an inhibitor's selectivity by measuring its effect on a large number of kinases simultaneously.[15][16]
Methodology:
-
Lysate Preparation: Prepare a protein lysate from the cell line or tissue of interest.[16]
-
Inhibitor Incubation: Treat the lysate with your inhibitor.
-
Kinase Enrichment: Use multiplexed inhibitor beads (MIBs) or other affinity matrices to capture and enrich active kinases from the lysate.[15] Kinases that are bound by your soluble inhibitor will not bind to the beads and will be depleted from the captured fraction.
-
Sample Preparation: Elute the captured kinases, digest them into peptides (usually with trypsin), and label them with isotopic tags for quantitative analysis.[15]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[16][17]
-
Data Interpretation: Compare the abundance of each kinase in the inhibitor-treated sample to the control sample. A significant reduction in the amount of a specific kinase captured on the beads indicates that it is a target or off-target of your inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. otd.harvard.edu [otd.harvard.edu]
Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol?
A1: The most common and direct method for synthesizing 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is the cyclocondensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate. This reaction is typically catalyzed by an acid or a base and often requires elevated temperatures.
Q2: What are the most common side reactions I should be aware of during this synthesis?
A2: The most prevalent side reaction is the formation of the regioisomeric byproduct, 7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-ol. Other potential side reactions include the self-condensation of ethyl acetoacetate, especially under basic conditions, and incomplete reactions leaving unreacted starting materials.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected melting point for the desired product is in the range of 280-285 °C.[1][4][5] High-Performance Liquid Chromatography (HPLC) can also be employed to assess purity.
Q4: What is a general purification strategy for removing the common impurities?
A4: Recrystallization from a suitable solvent, such as ethanol or acetic acid, is a common method for purifying the crude product.[6] Due to potential differences in polarity and solubility between the desired product and the isomeric byproduct, column chromatography on silica gel may also be an effective purification technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Issue 1: Low Yield of the Desired Product
Q: My reaction has resulted in a low yield of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. What are the potential causes and how can I improve the yield?
A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 3-amino-1,2,4-triazole and ethyl acetoacetate are of high purity. Impurities can lead to the formation of undesired byproducts and consume reactants.
-
Reaction Conditions:
-
Catalyst: The choice and concentration of the catalyst (acid or base) are critical. If using a base like piperidine, self-condensation of ethyl acetoacetate can be a competing reaction. Consider using acidic conditions (e.g., acetic acid) which can also serve as the solvent.
-
Temperature and Reaction Time: This condensation typically requires heating. If the yield is low, consider increasing the reaction temperature or extending the reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Work-up Procedure: Ensure that the product is not being lost during the work-up. The product has limited solubility in cold water, a property that can be used to aid precipitation and recovery.[1]
Issue 2: Presence of an Isomeric Impurity
Q: My analytical data (e.g., NMR spectrum) suggests the presence of a significant amount of an isomeric byproduct. How can I identify and minimize its formation?
A: The likely isomeric impurity is 7-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-ol.
-
Identification:
-
NMR Spectroscopy: The chemical shifts of the methyl group and the pyrimidine ring protons will differ between the two isomers. In 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, the methyl group is at the 5-position, while in the isomer, it is at the 7-position. This will result in distinct NMR spectra.
-
Melting Point: The melting points of the two isomers are expected to be different. A broad melting point range for your product often indicates the presence of impurities.
-
-
Minimizing Formation:
-
Control of Regioselectivity: The regioselectivity of the cyclization can be influenced by the reaction conditions. Acidic conditions, such as refluxing in acetic acid, are often reported to favor the formation of the desired 5-methyl-7-ol isomer. In contrast, basic or neutral conditions might lead to a mixture of isomers.[7]
-
-
Purification: If the isomeric byproduct is formed, purification can be achieved by:
-
Recrystallization: Exploiting differences in solubility between the two isomers in a particular solvent.
-
Column Chromatography: The two isomers will likely have different polarities, allowing for separation on a silica gel column.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of the Condensation Reaction
| Catalyst/Solvent System | Predominant Isomer | Expected Yield | Reference |
| Acetic Acid (reflux) | 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol | Good to Excellent | General observation from literature |
| Piperidine in Ethanol | Mixture of isomers | Variable | [7] |
| Neutral (e.g., reflux in ethanol) | Mixture of isomers | Variable | [7] |
Note: The yields are qualitative and can vary based on specific reaction parameters.
Experimental Protocols
Key Experiment: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq) and glacial acetic acid.
-
To the stirred suspension, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is incomplete, the volume of the acetic acid can be reduced under vacuum, or the mixture can be poured into cold water to induce further precipitation.
-
Collect the solid product by filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
-
For further purification, recrystallize the crude product from ethanol or glacial acetic acid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol.
Caption: Main and side reaction pathways in the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Request for Quote [thermofisher.com]
- 6. Synthesis and antitumor activity of some 5,7-substituted s-triazolo[1,5-a]-pyrimidines | Semantic Scholar [semanticscholar.org]
- 7. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Efficacy in In vivo Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of low efficacy encountered in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected or no efficacy with our test compound in vivo, despite promising in vitro data. What are the common reasons for this discrepancy?
A1: The transition from in vitro to in vivo systems introduces significant biological complexity.[1][2][3] Lack of efficacy in vivo can stem from a variety of factors, broadly categorized as issues with the compound and its formulation, problems with the experimental design and execution, or limitations of the animal model itself. A systematic approach to troubleshooting is crucial to pinpoint the underlying cause.[4]
Q2: How can we be sure that the issue isn't with the test compound itself?
A2: It is essential to first verify the integrity of your compound.
-
Identity and Purity: Independently confirm the identity and purity of the batch of the compound being used through analytical methods such as NMR, mass spectrometry, or HPLC.
-
Stability: Assess the stability of the compound under storage conditions and in the formulation vehicle over the duration of the experiment. Degradation can lead to a lower effective dose being administered.
Q3: What are the key considerations regarding the formulation of a compound for in vivo studies?
A3: The formulation is critical for ensuring adequate drug exposure at the target site.[5][6][7]
-
Solubility and Vehicle: Ensure the compound is fully solubilized in a non-toxic and appropriate vehicle for the chosen route of administration. Poor solubility can lead to precipitation at the injection site and erratic absorption.[6]
-
Excipients: The inactive ingredients (excipients) in your formulation can significantly impact drug stability, solubility, and absorption.[7]
-
Fresh Preparation: Whenever possible, formulations should be prepared fresh daily to minimize the risk of degradation.
Q4: How does the route of administration impact the observed efficacy?
A4: The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[8] The choice of route (e.g., intravenous, intraperitoneal, subcutaneous, oral) affects the rate and extent of absorption, metabolism, and distribution of the compound. An inappropriate route can lead to insufficient drug concentration at the target tissue.
Q5: We are confident in our compound and formulation. What experimental design flaws could lead to low efficacy?
A5: Even with a viable compound, flaws in the experimental design can mask its true efficacy.[9][10]
-
Dosing Regimen: The dose and frequency of administration may be suboptimal. It is crucial to perform dose-response studies to identify the therapeutic window.
-
Timing of Assessment: The timing of efficacy assessment should align with the compound's pharmacokinetic profile (i.e., when the drug concentration at the target is expected to be optimal).
-
Inappropriate Controls: The use of proper controls (vehicle, positive, and negative controls) is essential for valid data interpretation.
-
Lack of Blinding and Randomization: To avoid bias, studies should be randomized and, where possible, blinded.[4]
Q6: Could the choice of animal model be the reason for the lack of efficacy?
A6: Yes, the selection of an appropriate animal model is paramount for the relevance of the study.[1][2][11]
-
Species Differences: Metabolic and physiological differences between the animal model and humans can lead to different efficacy and toxicity profiles.[3]
-
Disease Model Relevance: The animal model should accurately recapitulate the key aspects of the human disease being studied. An inappropriate model may lack the specific target or pathway your compound is designed to modulate.[11]
-
Genetic Background: The genetic background of the animal strain can influence drug response and disease phenotype.[4]
Q7: How can we troubleshoot unexpected variability in our in vivo results?
A7: Variability can obscure real treatment effects.[12][13][14] Sources of variability include:
-
Experimenter Technique: Inconsistent handling and dosing techniques can introduce significant variation.[12][15]
-
Animal Health and Husbandry: The health status, age, sex, and housing conditions of the animals should be consistent across all experimental groups.
-
Biological Variation: Inherent biological differences between individual animals can contribute to variability.[12]
Data Presentation: Factors Influencing In Vivo Efficacy
Table 1: Impact of Formulation on Oral Bioavailability
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Example Improvement in Bioavailability (Relative) |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[16] | 2 to 10-fold |
| Salt Formation | Improves solubility and dissolution rate of ionizable drugs.[16] | 1.5 to 5-fold |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility and absorption of lipophilic drugs.[6] | 3 to 15-fold |
| Amorphous Solid Dispersions | Increases the solubility of poorly soluble compounds by preventing crystallization. | 5 to 20-fold |
| Prodrugs | Modifies the physicochemical properties of the parent drug to improve absorption.[16] | Variable, can be > 50-fold |
Note: The improvement in bioavailability is highly compound-specific and the values presented are illustrative.
Table 2: Typical Pharmacokinetic Parameters in Common Preclinical Species
| Parameter | Mouse (20 g) | Rat (250 g) | Dog (10 kg) |
| Body Surface Area (m²) | 0.007 | 0.04 | 0.46 |
| Total Blood Volume (mL) | 1.5 | 18 | 850 |
| Heart Rate (beats/min) | 325-780 | 250-450 | 70-120 |
| Liver Blood Flow (mL/min/kg) | 90 | 55 | 31 |
| Kidney Blood Flow (mL/min/kg) | 20 | 15 | 10 |
| Half-life (t½) of a representative small molecule (hours) | 1-4 | 2-6 | 4-12 |
Data compiled from various sources.[17][18][19][20][21] These are approximate values and can vary based on strain, age, and health status.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Purpose: To administer a precise volume of a liquid substance directly into the stomach.[22][23][24][25][26]
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a ball-tip.[22][26]
-
Syringe
-
Test substance in vehicle
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.[23]
-
Positioning: Hold the mouse in a vertical position to straighten the path to the esophagus.[24]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[25]
-
Advancement: Allow the mouse to swallow the needle tip, then gently advance the needle into the esophagus. Do not force the needle.[26]
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the substance.[23]
-
Withdrawal: Gently remove the needle in the same path it was inserted.
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing.[22][24]
Protocol 2: Intraperitoneal (IP) Injection in Mice
Purpose: To administer a substance into the peritoneal cavity.[27][28][29][30][31]
Materials:
-
Sterile syringe and needle (25-27 gauge).[27]
-
Test substance in sterile vehicle
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.[28]
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[29]
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.[28]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated.[29]
-
Injection: If aspiration is clear, inject the substance.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any adverse reactions.[27]
Protocol 3: Subcutaneous (SC) Injection in Mice
Purpose: To administer a substance into the space beneath the skin.[32][33][34][35][36]
Materials:
-
Sterile syringe and needle (25-27 gauge).[32]
-
Test substance in sterile vehicle
Procedure:
-
Animal Restraint: Restrain the mouse and create a "tent" of loose skin over the back or flank.[33][35]
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[32]
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.[33][34]
-
Injection: If no blood is aspirated, inject the substance. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if needed.
-
Monitoring: Return the animal to its cage and monitor for any local reactions.
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting low efficacy in in vivo models.
Caption: A simplified diagram of a common cell signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Is it possible to overcome issues of external validity in preclinical animal research? Why most animal models are bound to fail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aavs.org [aavs.org]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. karger.com [karger.com]
- 6. ipsf.org [ipsf.org]
- 7. jocpr.com [jocpr.com]
- 8. microbenotes.com [microbenotes.com]
- 9. jameslindlibrary.org [jameslindlibrary.org]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. colorcon.com [colorcon.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rmi-pharmacokinetics.com [rmi-pharmacokinetics.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. drughunter.com [drughunter.com]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. research.fsu.edu [research.fsu.edu]
- 24. ouv.vt.edu [ouv.vt.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. uac.arizona.edu [uac.arizona.edu]
- 29. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 30. protocols.io [protocols.io]
- 31. scribd.com [scribd.com]
- 32. animalcare.ubc.ca [animalcare.ubc.ca]
- 33. research.unc.edu [research.unc.edu]
- 34. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 35. urmc.rochester.edu [urmc.rochester.edu]
- 36. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
Technical Support Center: Troubleshooting Tubulin Polymerization Assays
Welcome to the Technical Support Center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during tubulin polymerization assays in a question-and-answer format, providing potential causes and solutions to help you obtain reliable and reproducible results.
Why am I observing no tubulin polymerization or a very weak signal?
A lack of a robust polymerization signal is a common issue that can stem from several factors related to protein activity, assay conditions, or the experimental setup.
Potential Causes & Solutions
| Cause | Solution |
| Inactive Tubulin | Tubulin is a sensitive protein. Ensure it was properly snap-frozen in liquid nitrogen and stored at -80°C. Avoid multiple freeze-thaw cycles, as this can denature the protein.[1][2][3] Do not refreeze diluted tubulin left over from a previous experiment.[1] Lyophilized tubulin should be stored in a desiccated environment at 4°C or -70°C.[1] If tubulin aggregates are suspected due to improper storage or freeze-thawing, centrifuge the tubulin solution at high speed (~140,000 x g) for 10 minutes at 4°C and use the supernatant.[2][4] |
| Incorrect Wavelength/Filter Settings | For absorbance-based assays, ensure your spectrophotometer is set to read at 340 nm or 350 nm.[1][2] For fluorescence-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 410-460 nm.[1][3] |
| Incorrect Spectrophotometer Mode | The spectrophotometer must be in "kinetic mode" to take readings over time, typically every 30 to 60 seconds for at least 60 minutes.[1][3] |
| Temperature Not at 37°C | Tubulin polymerization is highly temperature-dependent, with the optimal temperature being 37°C.[1][5] A lower temperature will significantly decrease the polymerization rate.[1][5] Ensure the microplate reader is pre-warmed to 37°C before adding the reaction mix.[1] |
| Premature Polymerization | Keep tubulin and all buffers on ice before starting the reaction to prevent premature polymerization.[1] Polymerized tubulin will appear opaque.[1] |
| Delayed Reading | Start the kinetic read immediately after adding the tubulin to the pre-warmed plate, especially when using enhancers like paclitaxel which can induce rapid polymerization.[1] |
| Low Tubulin Concentration | Poor polymerization can result from using a tubulin concentration that is too low.[1] The typical concentration for in vitro assays is between 2-4 mg/mL.[4] |
| Degraded GTP | GTP is essential for tubulin polymerization.[3] Prepare fresh GTP solutions and store them in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[3] |
| Incorrect Buffer Composition | The buffer composition, including pH and the concentration of components like PIPES, MgCl₂, and EGTA, is critical for tubulin assembly.[3][6] |
Troubleshooting Workflow: No Polymerization Signal
Caption: A decision tree to diagnose the cause of no polymerization signal.
What is causing a high background signal in my assay?
High background can obscure the true polymerization signal and is often due to light scattering from sources other than microtubules.
Potential Causes & Solutions
| Cause | Solution |
| Compound Precipitation | The test compound may be precipitating in the assay buffer, causing light scattering.[1] Visually inspect the wells for any precipitate. Test the compound in buffer alone to see if it causes an increase in absorbance or fluorescence.[1] The final DMSO concentration should typically not exceed 2%.[2][4] |
| Air Bubbles | Air bubbles in the wells can scatter light and lead to artificially high readings. Pipette carefully to avoid introducing bubbles and inspect the plate before starting the measurement.[2][4] |
| Compound Fluorescence | If using a fluorescence-based assay, the test compound itself might be fluorescent at the assay wavelengths.[7] Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence and subtract this background from the assay wells.[7] |
| Tubulin Aggregates | Improperly stored or handled tubulin can form aggregates that scatter light.[2] Centrifuge the tubulin solution before use if aggregates are suspected.[2] |
Why are my results inconsistent between replicate wells?
Inconsistent results can make data interpretation difficult and often point to issues with experimental technique or environmental control.
Potential Causes & Solutions
| Cause | Solution |
| Inaccurate Pipetting | Inaccurate or inconsistent pipetting can lead to variations in the concentrations of tubulin, GTP, or the test compound. Use calibrated pipettes and ensure thorough mixing of reagents.[2][4] Preparing a master mix for multiple wells can improve consistency.[1] |
| Temperature Fluctuations | Uneven temperature across the 96-well plate can cause variability in polymerization rates. Ensure the plate reader provides uniform heating. |
| Well Position Effects | "Edge effects" in 96-well plates can sometimes lead to different results in the outer wells compared to the inner wells. If this is suspected, avoid using the outermost wells for critical samples. |
Experimental Protocols
A detailed methodology for a standard tubulin polymerization assay is provided below. This can be adapted for absorbance or fluorescence-based detection.
Standard Tubulin Polymerization Assay Protocol (Absorbance-Based)
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1][8] Keep on ice.
-
GTP Stock Solution: Prepare a 100 mM stock solution in GTB and store in aliquots at -70°C.[1] On the day of the experiment, dilute the GTP stock to 10 mM in GTB and keep on ice.[1]
-
Tubulin: Reconstitute lyophilized tubulin to a concentration of 10 mg/ml in ice-cold GTB with 1 mM GTP.[1] Snap-freeze in liquid nitrogen and store at -70°C.[1]
Assay Procedure:
-
Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[1]
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine:[1]
-
Tubulin (to a final concentration of 3 mg/ml)
-
Glycerol (to a final concentration of 10%, if desired)[1]
-
GTP (to a final concentration of 1 mM)[1]
-
Test compound or vehicle control (e.g., DMSO, final concentration ≤2%)[1][2]
-
Ice-cold GTB to bring the volume to 100 µl.
-
It is recommended to prepare a master mix for multiple wells to ensure consistency.[1]
-
-
Transfer the reaction mix to the pre-warmed 96-well plate.
-
Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[1]
Experimental Workflow: Tubulin Polymerization Assay
Caption: A diagram illustrating the sequential steps of a typical tubulin polymerization assay.
Data Presentation
Typical Reagent Concentrations for Tubulin Polymerization Assays
| Reagent | Typical Final Concentration | Purpose |
| Tubulin | 2 - 4 mg/mL (~20 - 40 µM) | The protein subunit that polymerizes into microtubules.[2][4] |
| PIPES Buffer | 80 mM, pH 6.9 | Maintains the optimal pH for tubulin polymerization.[1][8] |
| MgCl₂ | 2 mM | A required cation for tubulin polymerization.[1][8] |
| EGTA | 0.5 mM | Chelates calcium ions, which can inhibit polymerization.[1][8] |
| GTP | 1 mM | Binds to β-tubulin and is required for polymerization.[1][3] |
| Glycerol | 0 - 20% | Enhances polymerization.[1] |
| Paclitaxel | 5 - 10 µM | Positive control for microtubule stabilization/polymerization enhancement.[1] |
| Nocodazole/Vinblastine | 3 - 10 µM | Positive controls for microtubule destabilization/polymerization inhibition.[1] |
Signaling Pathways and Molecular Interactions
The process of tubulin polymerization is a dynamic equilibrium that can be influenced by various compounds. Microtubule-stabilizing agents promote the formation and stabilization of microtubules, while destabilizing agents inhibit their formation, leading to a higher proportion of free tubulin dimers.
Modulation of Tubulin Polymerization
Caption: The dynamic equilibrium of tubulin polymerization and the influence of stabilizing and destabilizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the[1][2][3]triazolo[1,5-a]pyrimidine class of compounds, with a focus on the representative scaffold of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, against other well-established tubulin inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development decisions.
Introduction to Tubulin Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, agents that disrupt microtubule dynamics are potent anti-cancer drugs.[1] These tubulin inhibitors are broadly categorized into two main classes: microtubule-stabilizing agents and microtubule-destabilizing agents.[1]
The[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine core structure has emerged as a promising scaffold for the development of novel anti-cancer agents, with many derivatives demonstrating potent antitubulin activity. While specific experimental data for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol as a tubulin inhibitor is not extensively available in the public domain, the biological activity of this class of compounds is well-documented. Structure-activity relationship (SAR) studies reveal that substitutions at the 2, 5, and 7-positions of the triazolopyrimidine ring are critical for their cytotoxic and tubulin-targeting effects.
Notably, some triazolopyrimidine derivatives have shown a unique mechanism of action. While they promote tubulin polymerization in vitro, similar to stabilizing agents, they have been found to bind to the Vinca alkaloid binding site, which is typically targeted by destabilizing agents.[2][4]
Comparative Data
The following tables summarize the quantitative data for representative[1][2][3]triazolo[1,5-a]pyrimidine derivatives and established tubulin inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of Tubulin Inhibitors Against Various Cancer Cell Lines
| Compound/Class | Cell Line | IC50 | Reference(s) |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | |||
| Derivative 3d (p-toluidino at C2) | HeLa | 30-43 nM | [5] |
| A549 | 30-43 nM | [5] | |
| HT-29 | 30-43 nM | [5] | |
| Derivative with 3',4',5'-trimethoxyphenyl at C7 | HCT-116 | 0.53 µM | [5] |
| Derivative 26 | HeLa | 0.75 µM | [6] |
| A549 | 1.02 µM | [6] | |
| Indole Derivative H12 | MGC-803 | 9.47 µM | [7] |
| HCT-116 | 9.58 µM | [7] | |
| MCF-7 | 13.1 µM | [7] | |
| Classical Tubulin Inhibitors | |||
| Paclitaxel (Taxane) | Ovarian Carcinoma (various) | 0.4-3.4 nM | [8] |
| Various (8 lines) | 2.5-7.5 nM | [1] | |
| SK-BR-3 | ~5 nM | [2] | |
| MDA-MB-231 | ~10 nM | [2] | |
| T-47D | ~2.5 nM | [2] | |
| NSCLC lines (120h) | 0.027 µM (median) | [9] | |
| SCLC lines (120h) | 5.0 µM (median) | [9] | |
| Vincristine (Vinca Alkaloid) | MCF-7 | 7.371 nM | [10] |
| VCR/MCF7 (resistant) | 10,574 nM | [10] | |
| Colchicine | BT-12 (AT/RT) | 0.016 µM | [11] |
| BT-16 (AT/RT) | 0.056 µM | [11] | |
| A375 | 24.7 nM | [12] |
Table 2: Inhibition of Tubulin Polymerization
| Compound/Class | Assay Type | IC50/EC50 | Reference(s) |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | |||
| Derivative 3d (p-toluidino at C2) | Inhibition of tubulin polymerization | 0.45 µM | [5] |
| Derivative with 3',4',5'-trimethoxyphenyl at C7 | Inhibition of tubulin polymerization | 3.84 µM | [5] |
| Derivative 28 | Inhibition of tubulin polymerization | 9.90 µM | [6] |
| Classical Tubulin Inhibitors | |||
| Paclitaxel | Tubulin Polymerization | EC50 ~10 nM - 23 µM | [13] |
| Cell-based tubulin assembly | EC50 ~11.29 nM | [14] | |
| Vinblastine | Inhibition of tubulin polymerization | 0.43 µM | [15] |
| Colchicine | Inhibition of tubulin polymerization | ~1 µM | [16] |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution and a fluorescent reporter dye solution (e.g., DAPI).
-
Reaction Setup: In a 96-well plate, add the assay buffer, GTP (final concentration 1 mM), fluorescent reporter, and the test compound at various concentrations.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. For inhibitors, a decrease in the rate and extent of fluorescence increase is expected. For stabilizers, an increase is expected. Calculate the IC50 (for inhibitors) or EC50 (for enhancers) value from the dose-response curves of polymerization rates or extents.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Classification of Tubulin Inhibitors.
Caption: Experimental Workflow for Evaluating Tubulin Inhibitors.
Caption: General Mechanism of Action of Tubulin Inhibitors.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 12. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 15. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol vs. Paclitaxel - Unraveling Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of the investigational compound 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) and the established anticancer drug, paclitaxel. While extensive data exists for paclitaxel, information specific to TPO is limited. Therefore, this comparison draws upon the known biological activities of the broader class of triazolo[1,5-a]pyrimidines (TPs) to infer the likely mechanism of TPO, alongside the well-documented mechanism of paclitaxel.
At a Glance: Key Mechanistic Differences
| Feature | 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (Inferred from Triazolopyrimidines) | Paclitaxel |
| Primary Cellular Target | Tubulin | Tubulin |
| Binding Site on Tubulin | Vinca Alkaloid Domain | Paclitaxel Binding Site on β-tubulin |
| Effect on Microtubules | Stabilization | Stabilization |
| Downstream Cellular Effects | Mitotic Arrest (G2/M phase), Apoptosis Induction | Mitotic Arrest (G2/M phase), Apoptosis Induction[1] |
| Modulation of Drug Resistance | Potential P-glycoprotein (P-gp) inhibition | Substrate for P-glycoprotein (P-gp) |
| Signaling Pathway Modulation | Apoptosis-related pathways (Bax, Bcl-2) | PI3K/AKT, MAPK/ERK pathways[2][3] |
Mechanism of Action: A Detailed Look
Paclitaxel: The Archetypal Microtubule Stabilizer
Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its cytotoxic effects primarily by targeting microtubules, essential components of the cell's cytoskeleton.[1] Its mechanism is characterized by the following key events:
-
Binding to β-tubulin: Paclitaxel binds directly to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1] This binding occurs at a site distinct from other microtubule-targeting agents like colchicine and vinca alkaloids.
-
Microtubule Stabilization: Unlike agents that promote microtubule disassembly, paclitaxel enhances the polymerization of tubulin and stabilizes the resulting microtubules.[1][4] This stabilization prevents the dynamic instability required for normal microtubule function, particularly during cell division.
-
Mitotic Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation. This leads to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] Paclitaxel has also been shown to influence signaling pathways such as the PI3K/AKT and MAPK/ERK pathways to promote apoptosis.[2][3][5]
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Potential Microtubule Modulator with a Twist
While specific experimental data for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) is not extensively available, studies on the broader class of triazolo[1,5-a]pyrimidines (TPs) suggest a mechanism that also involves microtubule targeting, but with a key distinction from paclitaxel.
-
Putative Microtubule Stabilization: Several TP derivatives have been identified as microtubule-stabilizing agents, promoting tubulin polymerization. This suggests that TPO may share this fundamental mechanism.
-
Alternative Binding Site: Crucially, some TP compounds that stabilize microtubules have been shown to bind to the vinca alkaloid binding site on tubulin, a site typically associated with microtubule destabilizers. This indicates a novel mechanism of microtubule stabilization compared to paclitaxel.
-
Induction of Apoptosis and Cell Cycle Arrest: Consistent with its proposed role as a microtubule-targeting agent, various TP derivatives have been demonstrated to induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cell lines. The modulation of apoptosis-related proteins such as Bax and Bcl-2 has also been observed.
-
Potential for Overcoming Drug Resistance: At least one TP derivative has been shown to inhibit the function of P-glycoprotein (P-gp), a transmembrane pump that actively effluxes many chemotherapeutic drugs, including paclitaxel, from cancer cells, leading to multidrug resistance. This suggests that TPO or related compounds could have the potential to circumvent or reverse paclitaxel resistance.
Quantitative Data Comparison (Based on available data for Paclitaxel and representative Triazolopyrimidine derivatives)
| Parameter | 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (Representative TP Derivatives) | Paclitaxel | Cell Line(s) |
| Cytotoxicity (IC50) | 0.53 µM (Compound 2) | 0.01 - 1 µM (Dose-dependent) | HCT-116, MCF-7 |
| Tubulin Polymerization (IC50) | 3.84 µM (Compound 3) | Not applicable (promotes polymerization) | In vitro |
| G2/M Cell Cycle Arrest | Significant arrest observed | Significant arrest observed | HeLa, HCT-116 |
| Apoptosis Induction | Observed | Observed | Various |
Note: The data for TPO is based on published results for different triazolopyrimidine derivatives and may not be directly representative of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol itself.
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring changes in turbidity.
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound, and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Procedure:
-
Thaw tubulin on ice.
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the reaction mixture.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin assembly.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC, Propidium Iodide (PI), Annexin V binding buffer, PBS.
-
Procedure:
-
Seed cells in a multi-well plate and treat with the test compound for the desired time.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Reagents: Propidium Iodide (PI) staining solution (containing PI and RNase A), 70% ethanol, PBS.
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Generate a histogram of fluorescence intensity. The peaks will correspond to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Conclusion
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and Purine Analogs in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, both novel scaffolds and established pharmacophores are crucial for developing targeted therapies. This guide provides a comparative analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a member of the emerging triazolopyrimidine class, and well-established purine analogs as kinase inhibitors. By presenting available quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to equip researchers with the information needed to make informed decisions in their drug discovery endeavors.
Introduction to the Compound Classes
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its derivatives belong to the triazolopyrimidine scaffold, which has garnered significant interest for its diverse biological activities, including kinase inhibition.[1][2] These compounds are being explored for their potential in treating various diseases, notably cancer.[2][3][4] Their mechanism of action can be complex, sometimes involving the inhibition of tubulin polymerization in addition to direct kinase targeting.[1]
Purine analogs , on the other hand, are a well-established and extensively studied class of kinase inhibitors.[5][6] Their structural similarity to adenosine triphosphate (ATP) allows them to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[7][8] Several purine analogs, such as roscovitine (seliciclib), have progressed into clinical trials, particularly for cancer therapy, highlighting their therapeutic potential.[5][6]
Quantitative Comparison of Kinase Inhibition
Direct comparison of inhibitory activities can be challenging due to variations in assay conditions across different studies. The following tables summarize publicly available IC50 values for representative compounds from both classes against various kinases. It is important to consider the differing experimental contexts when interpreting this data.
Table 1: Kinase Inhibition Profile of Representative Triazolopyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| [5][6][9]Triazolo[1,5-a]pyrimidine derivative 5 | CDK2 | 0.12 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative 6d | CDK2 | 0.55 | [10] |
| Pyrazolo[1,5-a]pyrimidine derivative 6d | TRKA | 0.57 | [10] |
| Pyrazolo[1,5-a]pyrimidine derivative 1 | EGFR | - (Inhibits activation at 7-11 µM) | [4] |
| [5][6][9]Triazolo[1,5-a]pyrimidine indole H12 | MGC-803 cells | 9.47 | [2] |
| [5][6][9]Triazolo[1,5-a]pyrimidine indole H12 | HCT-116 cells | 9.58 | [2] |
| [5][6][9]Triazolo[1,5-a]pyrimidine indole H12 | MCF-7 cells | 13.1 | [2] |
Table 2: Kinase Inhibition Profile of Representative Purine Analogs
| Compound | Target Kinase | IC50 (µM) | Reference |
| Roscovitine (Seliciclib) | CDK1/cyclin B | 0.065 | [11] |
| Roscovitine (Seliciclib) | CDK2/cyclin A | 0.07 | [12] |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 0.07 | [12] |
| Roscovitine (Seliciclib) | CDK5/p25 | 0.16 | [13] |
| Olomoucine | CDK1 | 7 | [11] |
| Olomoucine | CDK2 | 7 | [11] |
| 2-Aminopurine | - (General kinase inhibitor) | Varies | [5][14] |
| 6-Thioguanine | Protein kinase N | - (Inhibitory activity noted) | [14] |
| 2,6,9-Trisubstituted purine I | Bcr-Abl | 0.090 | [9] |
| 2,6,9-Trisubstituted purine II | Bcr-Abl | 0.040 | [9] |
| 2,6,9-Trisubstituted purine III | Bcr-Abl | 0.060 | [9] |
Signaling Pathway Context: Cell Cycle Regulation by CDKs
Many purine analogs and some triazolopyrimidine derivatives target cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[12]
Caption: Inhibition of CDKs by kinase inhibitors can halt cell cycle progression.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of kinase inhibitors. Below are representative protocols for in vitro kinase assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Materials:
-
Test compound (5-Methyl-triazolo[1,5-a]pyrimidin-7-ol or purine analog)
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein, histone H1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Stop solution (e.g., 3% phosphoric acid)
-
Phosphocellulose filter plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 30-120 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[15]
Protocol 2: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Test compound
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells of a white assay plate, add the diluted inhibitor or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the ATP detection reagent to room temperature and add it to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[12]
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
Both 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and purine analogs represent valuable scaffolds in the pursuit of novel kinase inhibitors. Purine analogs are a well-validated class with a number of compounds having progressed through clinical development, demonstrating their potential. The triazolopyrimidine scaffold is a promising area of research with demonstrated activity against various kinases and cancer cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and Standard Anticonvulsants: A Guide for Drug Development Professionals
This guide provides an in-depth technical comparison of the novel anticonvulsant candidate, 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO), with established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproic Acid. As a Senior Application Scientist, this document is structured to offer not just data, but a contextualized analysis to inform preclinical and clinical research strategies. We will delve into the mechanistic underpinnings, comparative efficacy and safety profiles based on preclinical models, and the experimental methodologies crucial for their evaluation.
Introduction: The Evolving Landscape of Anticonvulsant Therapy
Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continuous development of novel therapeutics with improved efficacy and tolerability. While standard anticonvulsants have been the cornerstone of treatment for decades, a significant portion of patients remain refractory to existing therapies, and many experience dose-limiting side effects. This has spurred the exploration of new chemical scaffolds, among which the triazolo[1,5-a]pyrimidine core has emerged as a promising pharmacophore. 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol (TPO) represents a key molecule within this class, and this guide aims to benchmark its potential against the current standards of care.
Mechanisms of Action: A Tale of Two Strategies
The therapeutic efficacy of anticonvulsants is rooted in their ability to modulate neuronal excitability. Standard AEDs primarily achieve this through interaction with voltage-gated ion channels and enhancement of GABAergic inhibition or reduction of glutamatergic excitation.[1] In contrast, emerging evidence on triazolo[1,5-a]pyrimidine derivatives suggests a primary mechanism centered on the positive allosteric modulation of GABAA receptors.
Standard Anticonvulsants: The Established Players
-
Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels. This action stabilizes the inactive state of the channel, thereby limiting the repetitive firing of neurons that is characteristic of seizures.
-
Valproic Acid: This agent exhibits a broad spectrum of action, including the blockade of sodium channels, inhibition of GABA transaminase (leading to increased GABA levels), and modulation of T-type calcium channels.
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and its Analogs: A Focus on GABAergic Transmission
While direct mechanistic studies on TPO are limited in publicly available literature, research on structurally related triazolo[1,5-a]pyrimidine derivatives strongly points towards a mechanism involving the enhancement of GABAergic neurotransmission. Studies have shown that these compounds act as positive allosteric modulators of GABAA receptors.[2][3] This modulation enhances the inhibitory effects of GABA, a key neurotransmitter in seizure control. This targeted action on the GABAergic system may offer a more specific and potentially better-tolerated therapeutic approach compared to the broader mechanisms of some standard AEDs.
Caption: Comparative Mechanisms of Action of TPO Analogues and Standard Anticonvulsants.
Preclinical Efficacy and Safety: A Comparative Data Analysis
The anticonvulsant potential and neurotoxicity of novel compounds are primarily assessed in preclinical rodent models. The two most widely utilized and clinically validated tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) seizure models. The MES test is indicative of a compound's ability to prevent seizure spread and is a model for generalized tonic-clonic seizures, while the scPTZ test identifies compounds that can raise the seizure threshold and is a model for myoclonic and absence seizures.
Table 1: Comparative Anticonvulsant Activity and Neurotoxicity in Mice (Intraperitoneal Administration)
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| TPO Analogue 1 | 19.7[4] | - | >300 | >15.2 |
| TPO Analogue 2 | - | 31.81[3] | 547.8 | 17.22 |
| TPO Analogue 3 | 15.8[5] | 14.1[5] | >300 | >18.9 (MES) / >21.3 (scPTZ) |
| Phenytoin | 9.5[6] | Ineffective | 68.5 | 7.2 |
| Carbamazepine | 11.8[1] | 20-30 | 76.1 | 6.45 |
| Valproic Acid | 272[1] | 142.2 | 426 | 1.57 |
Note: Data for TPO analogues and standard drugs are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The Protective Index (PI) is a measure of the margin of safety of a drug.
The data suggests that triazolo[1,5-a]pyrimidine derivatives possess potent anticonvulsant activity. Notably, some analogues exhibit efficacy in both MES and scPTZ models, indicating a broad spectrum of potential clinical utility. Furthermore, the high Protective Index values for the TPO analogues suggest a favorable safety margin compared to the standard drugs.
Experimental Protocols: The Foundation of Reliable Data
The validity of any comparative analysis rests on the robustness of the experimental methodologies. The following are detailed protocols for the key preclinical assays used to evaluate anticonvulsant drug candidates.
Maximal Electroshock (MES) Seizure Test
This test is a cornerstone for identifying anticonvulsants effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice (e.g., Swiss Webster, 20-25g) are used. Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.
-
Electrode Placement and Stimulation: At the time of peak drug effect (predetermined), corneal electrodes are placed on the eyes of the restrained animal. A drop of saline is applied to the corneas to ensure good electrical contact. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using a constant current stimulator.
-
Observation and Endpoint: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint, indicating protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.
Caption: Experimental Workflow for the Maximal Electroshock (MES) Seizure Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is highly predictive of efficacy against myoclonic and absence seizures.
Methodology:
-
Animal Preparation: Similar to the MES test, adult male mice are used and properly acclimatized.
-
Drug Administration: The test compound or vehicle is administered at various doses.
-
Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg in mice) is administered into the loose skin on the back of the neck.
-
Observation and Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Neurotoxicity Assessment (Rotarod Test)
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.
Methodology:
-
Training: Mice are trained to stay on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Drug Administration: The test compound is administered.
-
Testing: At the time of peak effect, the animals are placed on the rotarod, and the time they remain on the rod is recorded. The inability to remain on the rod for the full duration is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Conclusion and Future Directions
The preclinical data on triazolo[1,5-a]pyrimidine derivatives, used here as a proxy for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, are highly encouraging. These compounds demonstrate potent, broad-spectrum anticonvulsant activity with a potentially superior safety profile compared to standard AEDs. Their putative mechanism of action, centered on the positive allosteric modulation of GABAA receptors, represents a targeted approach that may translate to improved tolerability in clinical settings.
For researchers and drug development professionals, the key takeaways are:
-
The triazolo[1,5-a]pyrimidine scaffold is a valuable starting point for the development of novel anticonvulsants.
-
Further investigation is warranted to elucidate the precise mechanism of action of TPO and to obtain direct comparative efficacy and safety data against standard drugs.
-
The favorable protective indices observed in preclinical models suggest that TPO and its analogues could offer a wider therapeutic window, a critical advantage in the long-term management of epilepsy.
The path forward should involve comprehensive preclinical profiling of TPO, including pharmacokinetic studies and evaluation in chronic epilepsy models, to fully characterize its therapeutic potential and pave the way for successful clinical development.
References
- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomerism in Triazolopyrimidines: A Comparative Analysis of Anticancer Activity
A detailed examination of pyrazolo[1][2][3]triazolopyrimidine regioisomers reveals significant differences in their biological potency against breast and cervical cancer cell lines. This guide provides a comparative analysis of their anticancer activities, supported by experimental data, and outlines the methodologies used for their evaluation.
The substitution pattern on a heterocyclic scaffold can dramatically influence its pharmacological properties. In the realm of drug discovery, the study of isomers—molecules with the same chemical formula but different arrangements of atoms—is crucial for understanding structure-activity relationships (SAR). This guide focuses on a comparative analysis of two regioisomers within the pyrazolo[4,3-e][1][2][3]triazolopyrimidine series, highlighting how a change in the nitrogen position within the triazole ring impacts their efficacy as anticancer agents.
Comparative Anticancer Activity
A study by Shawky et al. (2021) investigated three novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives for their cytotoxic effects against human breast cancer cell lines (HCC1937 and MCF7) and a human cervical cancer cell line (HeLa).[2] Among the synthesized compounds, Compound 1 is a pyrazolo[4,3-e][1][2][3]triazolo[4,3-c ]pyrimidine, while Compounds 2 and 3 are pyrazolo[4,3-e][1][2][3]triazolo[1,5-c ]pyrimidines. This seemingly subtle difference in the fusion of the triazole and pyrimidine rings leads to a notable divergence in their biological activity.
The in vitro antiproliferative activity of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values, as summarized in the table below.
| Compound ID | Isomeric Scaffold | HCC1937 (IC50 in µM) | MCF7 (IC50 in µM) | HeLa (IC50 in µM) |
| 1 | pyrazolo[4,3-e][1][2][3]triazolo[4,3-c ]pyrimidine | 7.01 | 10.11 | 11.21 |
| 2 | pyrazolo[4,3-e][1][2][3]triazolo[1,5-c ]pyrimidine | 38.21 | 48.28 | 40.18 |
| 3 | pyrazolo[4,3-e][1][2][3]triazolo[1,5-c ]pyrimidine | 35.14 | 45.32 | 38.24 |
Data sourced from Shawky et al. (2021).[2]
As the data illustrates, Compound 1 , the pyrazolo[4,3-e][1][2][3]triazolo[4,3-c ]pyrimidine isomer, exhibited significantly greater potency against all three cancer cell lines compared to its pyrazolo[4,3-e][1][2][3]triazolo[1,5-c ]pyrimidine counterparts (Compounds 2 and 3 ).[2] The most pronounced activity was observed against the HCC1937 breast cancer cell line, which is known to express high levels of wild-type Epidermal Growth Factor Receptor (EGFR).[2]
Mechanism of Action: Inhibition of the EGFR/AKT Signaling Pathway
Further investigation into the mechanism of action for the most potent isomer, Compound 1 , revealed its role as an inhibitor of the EGFR signaling pathway.[2] Western blot analyses demonstrated that treatment with Compound 1 led to a reduction in the phosphorylation of EGFR, Protein Kinase B (Akt), and Extracellular Signal-Regulated Kinase (Erk1/2) in both breast and cervical cancer cells.[2] This indicates that the compound blocks the activation of this critical pathway, which is known to drive cell proliferation, survival, and metastasis in many cancers.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Protocol:
-
Cell Seeding: Cancer cells (HCC1937, MCF7, or HeLa) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The triazolopyrimidine isomers are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48 hours. A control group is treated with DMSO-containing medium alone.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1][6]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation (activation) levels.[7][8]
Protocol:
-
Cell Lysis: Cells are treated with the test compound (e.g., Compound 1 at its IC50 concentration) for a specified time. Subsequently, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-Erk1/2, total Erk1/2, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
The comparative analysis of pyrazolo[1][2][3]triazolopyrimidine isomers underscores the critical importance of molecular structure in determining biological activity. The pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine scaffold (Compound 1 ) demonstrated superior anticancer potency over the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold (Compounds 2 and 3 ), primarily through the inhibition of the EGFR/AKT signaling pathway. This case study highlights the value of isomeric analysis in the design and development of targeted cancer therapeutics and provides a clear experimental framework for such evaluations.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual blockade of EGFR and ERK1/2 phosphorylation potentiates growth inhibition of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Target Landscape of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Comparative Guide to Cross-Reactivity
For Immediate Release
Researchers and drug development professionals are presented with a comprehensive guide on the cross-reactivity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol. This document provides an objective comparison of its potential biological targets against other molecules sharing the versatile triazolo[1,5-a]pyrimidine scaffold, supported by experimental data and detailed methodologies. The privileged nature of the triazolopyrimidine core, known for its interaction with a wide array of biological targets, underscores the importance of thorough cross-reactivity profiling in drug discovery.
The triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a broad range of biological targets.[1][2] This inherent versatility, while advantageous for designing novel therapeutics, also presents a challenge in ensuring target selectivity and avoiding off-target effects. Molecules based on this scaffold have been developed as anticancer agents, antimicrobials, antivirals, and modulators of G-protein coupled receptors and kinases.[3][4]
Comparative Analysis of Triazolo[1,5-a]pyrimidine Derivatives
To understand the potential cross-reactivity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, it is crucial to examine the target profiles of other well-characterized derivatives. The following table summarizes the primary targets and reported potencies of several triazolo[1,5-a]pyrimidine-based compounds. While specific cross-reactivity data for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol is not extensively available in the public domain, the data for these related compounds provides a strong indication of potential off-target interactions.
| Compound/Derivative Class | Primary Target(s) | Reported Potency (IC50/ED50) | Potential for Cross-Reactivity |
| 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol | Dihydroorotate Dehydrogenase (PfDHODH)[5], Influenza Virus RNA Polymerase[6] | PfDHODH: 0.047 µM[5] | Kinases, other purine-binding proteins |
| Trapidil | Platelet-Derived Growth Factor (PDGF) Receptor[7] | - | Other receptor tyrosine kinases |
| WS-716 / WS-898 | P-glycoprotein (ABCB1)[5][8] | WS-898: 3.67 - 5.0 nM[8] | Other ABC transporters, CYP enzymes[8] |
| Derivatives from Eur J Med Chem. 2020 | GABA-A Receptor (Positive Modulators)[9] | ED50: 31.81 - 40.95 mg/kg (in vivo)[9] | Other ligand-gated ion channels |
| Derivatives from J Med Chem. 2024 | P2X3 Receptor (Antagonists)[8] | IC50: 54.9 nM[8] | Other P2X receptor subtypes[8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDKs, EGFR, B-Raf, Trk Kinases[10][11] | Varies with specific derivative and target | Broad potential for cross-reactivity across the kinome |
Experimental Protocols for Assessing Cross-Reactivity
To ascertain the selectivity of a compound like 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a systematic evaluation against a panel of potential off-targets is essential. Kinase profiling and receptor binding assays are standard experimental approaches for this purpose.
Kinase Selectivity Profiling
Given the structural similarity of the triazolopyrimidine scaffold to ATP, a common substrate for all kinases, assessing cross-reactivity against a broad panel of kinases is a critical step.
Objective: To determine the inhibitory activity of a test compound against a large, representative panel of human kinases.
Methodology: ADP-Glo™ Kinase Assay
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
-
Procedure:
-
A kinase reaction is set up containing the specific kinase, its substrate, ATP, and the test compound at a single high concentration (e.g., 10 µM) for initial screening, or at a range of concentrations for IC50 determination.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). For IC50 determination, the inhibition data is plotted against the compound concentration and fitted to a four-parameter logistic curve.
Receptor Binding Assays
To evaluate the potential for a compound to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors, competitive binding assays are employed.
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology: Radioligand Binding Assay
-
Assay Principle: This assay measures the competition between the test compound and a radiolabeled ligand with known high affinity for the target receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
-
Procedure:
-
Cell membranes or purified receptors are incubated with a fixed concentration of a specific radiolabeled ligand (e.g., ³H-labeled antagonist).
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.[4]
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing cross-reactivity and the potential biological implications, the following diagrams are provided.
Caption: Experimental workflow for assessing compound cross-reactivity.
References
- 1. assayquant.com [assayquant.com]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pharmaron.com [pharmaron.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Triazolopyrimidine Anticonvulsants with Standard Antiepileptic Drugs
In the quest for more effective and safer antiepileptic drugs (AEDs), the triazolopyrimidine scaffold has emerged as a promising area of research for the development of novel anticonvulsants.[1][2] This guide provides a head-to-head comparison of the preclinical performance of a representative novel triazolopyrimidine compound against established AEDs, supported by experimental data and detailed protocols for the key assays cited. The focus of this comparison is to highlight the potential efficacy and safety profile of this new class of compounds for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary proposed mechanism of action for the anticonvulsant activity of the studied triazolopyrimidine derivatives is the potentiation of GABAergic neurotransmission through interaction with the benzodiazepine (BZD) binding site on the GABA-A receptor.[2] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system.[3][4] Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.[5][6] By acting as positive allosteric modulators at the BZD site, these compounds are thought to enhance the effect of GABA, thereby suppressing seizure activity. This mechanism is similar to that of benzodiazepines like diazepam.
Preclinical Evaluation Workflow
The preclinical assessment of novel anticonvulsant candidates typically follows a standardized workflow. This process begins with initial screening in established seizure models to identify active compounds. Those showing promise then undergo quantitative analysis to determine their potency and therapeutic index.
Head-to-Head Preclinical Performance Data
The following table summarizes the quantitative preclinical data for a highly potent novel triazolopyrimidine derivative, compound 6d , compared to the standard AEDs valproate, carbamazepine, and diazepam.[1][2] Efficacy was determined in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, with neurotoxicity assessed to calculate the Protective Index (PI).
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Triazolopyrimidine 6d | 15.8 | 14.1 | >500 | >31.6 (MES) >35.5 (PTZ) |
| Valproate | 272.0 | 149.0 | 426.0 | 1.6 (MES)2.9 (PTZ) |
| Carbamazepine | 11.8 | 39.4 | 76.1 | 6.4 (MES)1.9 (PTZ) |
| Diazepam | 4.1 | 0.8 | 19.3 | 4.7 (MES)24.1 (PTZ) |
Data presented is from preclinical studies in mice with intraperitoneal (IP) administration.[1][2]
The data indicates that the triazolopyrimidine compound 6d exhibits potent anticonvulsant activity in both the MES and PTZ models.[1][2] Notably, its protective index is significantly higher than that of valproate and carbamazepine, suggesting a wider therapeutic window.[2] While diazepam is more potent in the PTZ model, compound 6d demonstrates a superior safety profile as indicated by its much higher TD₅₀ value.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Maximal Electroshock (MES) Seizure Model
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8] The model assesses a compound's ability to prevent the spread of seizures.[9]
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Procedure:
-
Animals are divided into groups and administered the test compound or vehicle control, usually via intraperitoneal (IP) injection.
-
After a set period (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the observation of the tonic hind limb extension phase of the induced seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Quantitative Analysis (ED₅₀): The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hind limb extension, is calculated from the dose-response data.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure test is a widely used preclinical model for evaluating potential treatments for absence and myoclonic seizures.[7][10] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[11]
-
Animals: Male Kunming mice (18-22 g) are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle control (IP).
-
After a defined pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.
-
Protection is defined as the absence of clonic seizures.
-
-
Quantitative Analysis (ED₅₀): The ED₅₀, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.
Neurotoxicity Assessment
The neurotoxicity of a compound is assessed to determine its side-effect profile and to calculate the Protective Index. A common method is the rotarod test, which evaluates motor coordination.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 25 rpm) for a set duration (e.g., 1 minute).
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after administration, the mice are placed back on the rotating rod.
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
-
Quantitative Analysis (TD₅₀): The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxic effects (i.e., fall off the rotarod), is calculated.
Conclusion
The preclinical data presented in this guide demonstrate that novel triazolopyrimidine derivatives, such as compound 6d, represent a promising class of anticonvulsants. They exhibit potent efficacy in established seizure models and, most notably, a significantly wider therapeutic window compared to some standard antiepileptic drugs like valproate and carbamazepine.[2] Their proposed mechanism of action via modulation of the GABA-A receptor is a well-validated target for anticonvulsant therapy. While these findings are encouraging, it is crucial to acknowledge that this is preclinical data. Further extensive research, including pharmacokinetic profiling, chronic toxicity studies, and eventual clinical trials, is necessary to establish the therapeutic potential of triazolopyrimidine anticonvulsants in humans.
References
- 1. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 2. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
In Silico ADME Prediction: A Comparative Guide for Triazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of in silico ADME prediction performance for triazolopyrimidine derivatives, supported by available data from recent studies.
Triazolopyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying viable drug candidates and reducing late-stage attrition. This guide provides a comparative overview of in silico ADME predictions for various triazolopyrimidine derivatives, based on data from several computational studies.
Comparative Analysis of Predicted ADME Properties
The following table summarizes the in silico predicted ADME and drug-likeness properties for a selection of triazolopyrimidine derivatives from various studies. These predictions were primarily generated using tools such as SwissADME and ProTox-II.[1][2][3]
| Compound/Ligand ID | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Topological Polar Surface Area (TPSA) (Ų) | Lipinski's Rule of Five Violations | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | CYP450 Inhibition | Predicted Toxicity Class | Reference |
| Ligand 1 | < 500 | < 5 | < 10 | < 5 | < 140 | 0 | High | No | Inhibitor of 1-2 isozymes | IV | [1] |
| Ligand 5 | < 500 | < 5 | < 10 | < 5 | < 140 | 0 | High | No | Inhibitor of 1-2 isozymes | IV | [1] |
| Ligand 6 | < 500 | < 5 | < 10 | < 5 | < 140 | 0 | High | No | Inhibitor of 1-2 isozymes | IV | [1] |
| Compound 1 | 453.48 | 2.85 | 7 | 1 | 108.37 | 0 | High | Yes | Not specified | Not specified | [4] |
| Compound 2 | 487.93 | 3.24 | 8 | 1 | 117.60 | 0 | High | Yes | Not specified | Not specified | [4] |
| Compound 3 | 483.92 | 3.19 | 8 | 1 | 117.60 | 0 | High | Yes | Not specified | Not specified | [4] |
| Coumarin Derivative | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High | Predicted to cross | Not specified | IV (LD50 = 350 mg/kg) | [2] |
| Benzocoumarin Derivative | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High | Predicted to cross | Not specified | IV (LD50 = 350 mg/kg) | [2] |
Note: A lower toxicity class number indicates higher toxicity.
Experimental Protocols: In Silico ADME & Toxicity Prediction
The data presented in this guide were generated using established in silico methodologies. While specific parameters may vary between studies, the general workflow remains consistent.
Methodology for ADME Prediction (e.g., using SwissADME):
-
Compound Input: The 2D or 3D structure of the triazolopyrimidine derivative is provided as input, typically in SMILES or SDF format.
-
Physicochemical Property Calculation: The software calculates fundamental physicochemical properties, including molecular weight, LogP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
Drug-Likeness Evaluation: These properties are then evaluated against established rules, most notably Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.
-
Pharmacokinetic Prediction: The platform employs predictive models to estimate pharmacokinetic properties such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
-
Cytochrome P450 (CYP) Inhibition Prediction: The tool predicts the likelihood of the compound inhibiting major CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.
Methodology for Toxicity Prediction (e.g., using ProTox-II):
-
Compound Input: The chemical structure of the derivative is submitted to the web server.
-
Toxicity Prediction: The platform uses a combination of fragment-based and machine learning models to predict various toxicity endpoints, including oral toxicity (LD50) and a corresponding toxicity class. It may also predict potential organ toxicities.
Visualizing the In Silico Workflow and ADME Concepts
To better illustrate the processes involved in in silico ADME prediction, the following diagrams have been generated.
Caption: General workflow for in silico ADME and toxicity prediction.
Caption: Key ADME properties evaluated in drug discovery.
Conclusion
The in silico ADME profiling of triazolopyrimidine derivatives suggests that this scaffold is a promising starting point for the development of drug-like molecules.[1] The analyzed compounds generally exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, indicating a good potential for oral bioavailability.[1][4] Most of the evaluated derivatives are predicted to have high gastrointestinal absorption. However, predictions regarding blood-brain barrier permeability vary, which could be advantageous or disadvantageous depending on the desired therapeutic target. Potential for CYP450 enzyme inhibition and varying levels of predicted toxicity highlight the need for further experimental validation and lead optimization to develop safe and effective drug candidates.[1][2] These computational predictions serve as a valuable initial screen, guiding the selection and prioritization of derivatives for further synthesis and in vitro/in vivo testing.
References
- 1. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 2. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemtech.com [jchemtech.com]
- 4. mdpi.com [mdpi.com]
Triazolopyrimidines at the Tubulin-Colchicine Site: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triazolopyrimidine derivatives designed to target the colchicine binding site of β-tubulin, a critical target in cancer chemotherapy. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis. This document summarizes key quantitative data, details experimental protocols for molecular docking and in vitro validation, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various triazolopyrimidine derivatives and compare them with the well-known colchicine site inhibitor, Combretastatin A-4 (CA-4). These data are crucial for understanding the structure-activity relationships (SAR) and identifying potent candidates for further development.
Table 1: Antiproliferative Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3d (p-toluidino derivative) | HeLa | 30-43 | CA-4 | - |
| A549 | 30-43 | CA-4 | 180 | |
| HT-29 | 30-43 | CA-4 | 3100 | |
| 3h (p-ethylanilino derivative) | HeLa | 160-240 | - | - |
| A549 | 160-240 | - | - | |
| HT-29 | 160-240 | - | - | |
| 3f (3',4'-dimethylanilino derivative) | HeLa | 67-160 | - | - |
| A549 | 67-160 | - | - | |
| HT-29 | 67-160 | - | - | |
| 26 | HeLa | 750 | - | - |
| A549 | 1020 | - | - | |
| HEK-293 (non-tumoral) | 29940 | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Tubulin Polymerization Inhibition and Colchicine Binding
| Compound | Tubulin Polymerization IC50 (µM) | Inhibition of [3H]colchicine binding (%) |
| 3d | 0.45 | 72 |
| 3f | - | 21 |
| 3h | - | 18 |
| 3l | - | 39 |
| 28 | 9.90 | - |
| CA-4 | - | 98 |
Data compiled from studies on 2-anilino triazolopyrimidines and novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[2][4][5]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research.
Molecular Docking Protocol
Molecular docking studies are performed to predict the binding mode and affinity of ligands to the colchicine site of tubulin.
-
Protein Preparation: The three-dimensional crystal structure of the tubulin-colchicine complex is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges. The colchicine binding site is defined based on the co-crystallized ligand.
-
Ligand Preparation: The 2D structures of the triazolopyrimidine derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the tubulin structure. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the best score is selected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the colchicine site (e.g., Cys241, Val318).[6][7][8]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regenerating system, and a fluorescence reporter (e.g., DAPI) is prepared in a polymerization buffer.
-
Incubation: The test compounds (triazolopyrimidines or reference inhibitors) at various concentrations are added to the reaction mixture and incubated at 37°C to allow for polymerization.
-
Fluorescence Measurement: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
Cell Cycle Analysis
This experiment determines the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cancer cells (e.g., HeLa, A549) are treated with the triazolopyrimidine derivatives at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Staining: The cells are harvested, fixed, and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest due to tubulin inhibition.[2][9]
Visualizations
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Signaling Pathway of Tubulin Inhibition
Caption: Signaling cascade initiated by tubulin inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | Semantic Scholar [semanticscholar.org]
Validating the Target Engagement of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an objective comparison of established biophysical and cellular methods for validating the target engagement of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol, a member of the versatile[1][2][3]triazolo[1,5-a]pyrimidine scaffold known for its diverse biological activities.
The[1][2][3]triazolo[1,5-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and antiviral agents.[4][5][6] Notably, this scaffold has been identified as a potent inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the crucial interaction between the polymerase acidic (PA) and polymerase basic 1 (PB1) subunits.[5][6][7] This guide will therefore focus on the influenza virus RdRP as the putative target for 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and detail methodologies to validate this interaction, comparing them with alternative approaches.
Comparative Analysis of Target Engagement Validation Methods
A variety of techniques can be employed to confirm the direct binding of a small molecule to its protein target. The choice of method often depends on the specific research question, available resources, and the nature of the target protein. Below is a comparison of key methodologies for validating the engagement of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol with the influenza virus polymerase.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). | - Measures target engagement in a native cellular environment.- Label-free. | - Lower throughput for traditional Western blot-based detection.- Not all proteins exhibit a clear thermal shift. | - Thermal shift (ΔTm)- Isothermal dose-response curves (EC50) |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as the ligand flows over the immobilized target protein, allowing for real-time monitoring of binding. | - Provides real-time kinetic data (kon, koff).- High sensitivity.- Can be high-throughput. | - Requires immobilization of the target protein, which may affect its conformation.- Non-specific binding can be an issue. | - Equilibrium dissociation constant (KD)- Association (ka) and dissociation (kd) rate constants |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change associated with the binding of a ligand to a protein in solution. | - Label-free and immobilization-free.- Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD). | - Requires larger amounts of protein and compound.- Lower throughput. | - Equilibrium dissociation constant (KD)- Enthalpy (ΔH) and entropy (ΔS) of binding- Stoichiometry (n) |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell. | - Low sample consumption.- Can be performed in complex biological liquids.- Wide range of affinities can be measured. | - Requires labeling of the target protein in most cases.- Can be sensitive to buffer conditions. | - Equilibrium dissociation constant (KD) |
Quantitative Data for Influenza Polymerase Inhibitors
| Compound | Target | Assay | IC50 / KD | Reference |
| Triazolopyrimidine Derivative (Compound 36) | Influenza PA-PB1 Interaction | ELISA | 1.1 µM (IC50) | [7] |
| Triazolopyrimidine Derivative (Compound 22) | Influenza PA-PB1 Interaction | ELISA | 19.5 µM (IC50) | [6][8] |
| Favipiravir (T-705) | Influenza RdRp | RdRp activity assay | 0.341 µM (IC50) | [1][9][10][11] |
| Baloxavir marboxil | Influenza PA Endonuclease | Endonuclease activity assay | Low nM range (IC50) | [2][3][12][13] |
| Pimodivir (VX-787) | Influenza PB2 | SPR | 0.152 µM (KD) | [14] |
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol binds to and stabilizes the influenza PA protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T cells transiently expressing the influenza PA and PB1 subunits) to 80-90% confluency. Treat the cells with varying concentrations of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Harvest the cells and wash them with PBS. Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the protein concentration using a standard method (e.g., BCA assay). Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the influenza PA protein.
-
Data Analysis: Quantify the band intensities for the PA protein at each temperature. Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol compared to the vehicle control indicates target engagement.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol to the influenza PA-PB1 complex.
Methodology:
-
Protein Immobilization: Purify the recombinant influenza PA-PB1 heterodimer. Immobilize the protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Prepare a series of dilutions of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration buffer) to remove the bound compound.
-
Data Analysis: The binding events are monitored in real-time as a change in the response units (RU). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol and the influenza PA-PB1 complex.
Methodology:
-
Sample Preparation: Prepare a solution of the purified influenza PA-PB1 heterodimer in a suitable buffer in the sample cell of the calorimeter. Prepare a solution of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol in the same buffer in the injection syringe.
-
Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
Visualizing the Pathways and Processes
To further clarify the experimental process and the biological context of the target, the following diagrams have been generated using Graphviz.
Caption: Influenza Virus Polymerase Signaling Pathway.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. Favipiravir | RNA Polymerase | Tocris Bioscience [tocris.com]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Therapeutic Potential in Preclinical Epilepsy Models
For researchers, scientists, and drug development professionals, the robust preclinical validation of novel anti-epileptic drugs (AEDs) is a critical step in the therapeutic pipeline. This guide provides a comparative overview of three widely-used and clinically validated animal models of epilepsy: the Maximal Electroshock (MES) model, the Subcutaneous Pentylenetetrazol (scPTZ) model, and the Amygdala Kindling model. We present comparative efficacy data for standard AEDs, detailed experimental protocols, and visualizations of a key signaling pathway and experimental workflow to aid in the design and interpretation of preclinical studies.
Comparative Efficacy of Standard Antiepileptic Drugs
The selection of an appropriate animal model is crucial for predicting the clinical efficacy of a potential AED. The MES model is highly predictive for generalized tonic-clonic seizures, while the scPTZ model is indicative of efficacy against generalized myoclonic and absence seizures[1][2]. The kindling model, a chronic model of temporal lobe epilepsy, is particularly valuable for assessing therapies against focal seizures[1][3]. The following tables summarize the median effective dose (ED50) of several standard AEDs in these models, providing a baseline for comparative analysis.
Table 1: ED50 Values of Standard AEDs in the Maximal Electroshock (MES) Seizure Model
| Antiepileptic Drug | Species | ED50 (mg/kg) |
| Carbamazepine | Mouse | 9.67[4] |
| Rat | 4.39[4] | |
| Phenytoin | Mouse | Not specified |
| Rat | Not specified | |
| Valproic Acid | Mouse | 196[4] |
| Rat | 366[4] | |
| Lacosamide | Mouse | 15.2[4] |
| Rat | 9.80[4] | |
| Cenobamate | Mouse | 7.05[5] |
| Rat | 6[5] |
Table 2: ED50 Values of Standard AEDs in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
| Antiepileptic Drug | Species | ED50 (mg/kg) |
| Ethosuximide | Mouse | 130 |
| Rat | Not specified | |
| Diazepam | Mouse | 0.5 - 2 (effective dose range)[6] |
| Rat | Not specified | |
| Phenobarbital | Mouse | 5 - 20 (effective dose range)[6] |
| Rat | Not specified | |
| Clonazepam | Mouse | 0.03125 - 0.25 (effective dose range)[6] |
| Rat | Not specified |
Table 3: ED50 Values of Standard AEDs in the Amygdala Kindling Model
| Antiepileptic Drug | Species | ED50 (mg/kg) |
| Padsevonil | Mouse | 1.2[7] |
| Rat | 2.4[7] | |
| Diazepam | Rat | 3 (effective dose)[8] |
| Ethosuximide | Rat | 100 (ineffective dose)[8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of preclinical findings. Below are step-by-step methodologies for the three discussed animal models.
Maximal Electroshock (MES) Seizure Model
This model is used to screen for drugs that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures[9][10].
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainer
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3-4 days before the experiment[11].
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). The time between administration and the test should be based on the compound's pharmacokinetic profile[12].
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the animal's corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact[10].
-
Stimulation: Deliver a 60 Hz alternating current for 0.2 seconds via corneal electrodes. The current intensity is typically 50 mA for mice and 150 mA for rats[10].
-
Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension, which is the endpoint of the test. An animal is considered protected if this tonic extension is absent[10].
-
Data Analysis: Calculate the percentage of protected animals in each group. The ED50 can be determined using probit analysis[12].
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures[9][13].
Materials:
-
Pentylenetetrazol (PTZ)
-
Syringes and needles
-
Observation chambers
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES model.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection[13].
-
PTZ Injection: Inject a convulsive dose of PTZ subcutaneously into a loose fold of skin on the midline of the neck. The typical dose is 85 mg/kg for CF-1 mice[13].
-
Observation: Place the animal in an individual observation cage and observe for 30 minutes for the presence of seizures[13]. The endpoint is typically the occurrence of a clonic seizure lasting for at least 3-5 seconds[13]. Animals that do not exhibit this seizure are considered protected[13].
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.
Amygdala Kindling Model
This is a chronic model of temporal lobe epilepsy that mimics the progressive development of seizures from a focal point[3][14].
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Bipolar stimulating and recording electrodes
-
Dental cement
-
Stimulator and EEG recording system
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar stimulating electrode into the basolateral amygdala of the rat. Cortical recording electrodes may also be placed[14]. Secure the electrode assembly with dental cement. Allow at least one week for recovery[14].
-
Afterdischarge Threshold (ADT) Determination: Place the rat in a recording chamber and deliver a brief, low-intensity electrical stimulus (e.g., 50 µA, 60 Hz for 1 second). Gradually increase the intensity until an afterdischarge (epileptiform EEG activity) of at least 5 seconds is consistently elicited. This intensity is the ADT[14].
-
Kindling Stimulation: Stimulate the rat once or twice daily at an intensity slightly above the ADT. Monitor and score the behavioral seizure severity using the Racine scale[14]. Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures, at which point it is considered "fully kindled"[14].
-
Drug Testing: In fully kindled animals, administer the test compound or vehicle. At the time of expected peak effect, deliver the kindling stimulation and record the seizure severity and afterdischarge duration[15].
-
Data Analysis: Compare the seizure scores and afterdischarge durations in the drug-treated group to the vehicle control group. The ED50 can be calculated based on the dose-dependent reduction in seizure severity[16].
Visualizing Key Concepts
To further aid in the understanding of the underlying biology and experimental processes, the following diagrams were generated using Graphviz.
Caption: GABAergic signaling pathway in epilepsy.
References
- 1. defeatingepilepsy.org [defeatingepilepsy.org]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents[v1] | Preprints.org [preprints.org]
- 6. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective-effects-of-the-antiepileptic-drug-candidate-padsevonil-in-rat/mouse-amygdala-kindling-models [aesnet.org]
- 8. pharmacological assessment of anti-seizure medications in the rat amygdala-kindling model2.15.0.02.15.0.0 [aesnet.org]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-triazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals
Navigating the Disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Crucial Safety Notice: A specific Safety Data Sheet (SDS) containing detailed disposal instructions for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is not publicly available in the conducted research. The information presented here is based on general best practices for handling chemical waste and data from structurally related compounds. It is imperative to obtain the official SDS from your chemical supplier before proceeding with disposal.
Immediate Safety and Handling Precautions
While a comprehensive hazard profile is not available, preliminary information suggests that 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol may be irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Skin and Body Protection |
Step-by-Step Disposal Protocol (General Guidance)
In the absence of a specific SDS, the following general procedure should be followed. This protocol is designed to ensure safety and compliance with standard laboratory waste management practices.
-
Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol to request the official SDS. This document will provide specific instructions for disposal.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.
-
Segregate the Waste: Do not mix 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol with other chemical waste unless explicitly instructed to do so by the SDS or your EHS office. It should be collected in a dedicated, properly labeled waste container.
-
Label the Waste Container: The container must be clearly labeled with the full chemical name: "5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol" and any known hazard information.
-
Store the Waste Container Securely: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Professional Disposal: Your institution's EHS office will coordinate with a licensed hazardous waste disposal company for the final collection and disposal of the chemical.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical reagent when a Safety Data Sheet is not immediately available.
Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for the official Safety Data Sheet or the advice of a qualified Environmental Health and Safety professional. Always prioritize obtaining the SDS from the manufacturer and consult with your institution's EHS office for specific disposal procedures.
Personal protective equipment for handling 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Essential Safety and Handling Guide for 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Compound Information:
-
CAS Number: 2503-56-2
-
Molecular Formula: C₆H₆N₄O
-
Known Hazards: Irritating to eyes, respiratory system, and skin[2].
Personal Protective Equipment (PPE)
When handling 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards. | Protects against eye irritation from dust or splashes[2][4][5]. |
| Skin Protection | Chemical-resistant lab coat or long-sleeved coveralls[1][2]. | Prevents skin contact and irritation[2][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[1][6]. Check manufacturer's compatibility data. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | Prevents respiratory tract irritation from inhalation of dust particles[2][4]. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Storage:
-
Keep containers tightly closed.
-
Store in a cool, dry, and well-ventilated place.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct weighing and transfer operations in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and all equipment used. Wash hands thoroughly with soap and water.
Below is a workflow diagram for the safe handling of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
